molecular formula C33H44O9 B15562728 1-Deacetylnimbolinin B

1-Deacetylnimbolinin B

Cat. No.: B15562728
M. Wt: 584.7 g/mol
InChI Key: YOBMBNWOJMLHDF-VOYNGPTCSA-N
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Description

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate has been reported in Melia azedarach with data available.

Properties

IUPAC Name

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23+,24-,25-,27-,28+,29-,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMBNWOJMLHDF-VOYNGPTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C([C@@H](C[C@@H]5O[C@H](C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Botanical Origin and Biosynthesis of 1-Deacetylnimbolinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a naturally occurring nimbolinin-type limonoid, a class of highly oxygenated tetranortriterpenoids. This technical guide provides an in-depth overview of the origin, isolation, and characterization of this compound. It details the botanical source, proposed biosynthetic pathway, and comprehensive experimental protocols for its extraction and purification. Furthermore, this guide presents key analytical data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, to facilitate its identification and further research.

Botanical Source and Origin

This compound is isolated from the fruits of the deciduous tree Melia toosendan Sieb. et Zucc., a member of the Meliaceae family. This plant is widely distributed in East Asia and has a long history of use in traditional medicine. The presence of a diverse array of limonoids, including this compound, contributes to the bioactivity of its fruit extracts.

Biosynthesis of Nimbolinin-Type Limonoids

The biosynthesis of limonoids in the Meliaceae family is a complex process that begins with the cyclization of 2,3-oxidosqualene (B107256) to form the tetracyclic triterpenoid (B12794562) precursor, tirucallol. This precursor undergoes a series of oxidative modifications, rearrangements, and cleavage of the C17 side chain to form the characteristic furan (B31954) ring of limonoids.

The proposed biosynthetic pathway for nimbolinin-type limonoids, including this compound, follows the mevalonate (B85504) (MVA) pathway for the synthesis of the isoprenoid building blocks. While the complete enzymatic cascade leading to this compound has not been fully elucidated, the key steps are believed to involve:

  • Formation of the Tetracyclic Triterpenoid Skeleton: Synthesis of the initial tetracyclic triterpenoid precursor from squalene.

  • Oxidative Modifications: A series of oxidation reactions introduce hydroxyl and other oxygen-containing functional groups to the triterpenoid backbone.

  • Ring Seco-cleavage: The characteristic feature of C-seco limonoids like the nimbolinins is the cleavage of the C-ring of the steroid-like precursor.

  • Formation of the Furan Ring: The C17 side chain is modified and cyclizes to form the furan ring.

  • Tailoring Reactions: A series of final modifications, including acetylation and deacetylation, lead to the formation of specific nimbolinin derivatives like this compound.

Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Biosynthesis cluster_2 Limonoid Biosynthesis Acetyl-CoA Acetyl-CoA MVA Mevalonic Acid Acetyl-CoA->MVA IPP Isopentenyl Pyrophosphate MVA->IPP DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP GPP Geranyl Pyrophosphate IPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Tirucallol Tirucallol 2,3-Oxidosqualene->Tirucallol Tetracyclic_Intermediate Tetracyclic Triterpenoid Intermediate Tirucallol->Tetracyclic_Intermediate Oxidative_Modifications Oxidative Modifications Tetracyclic_Intermediate->Oxidative_Modifications Ring_Cleavage C-Ring Seco-cleavage Oxidative_Modifications->Ring_Cleavage Furan_Formation Furan Ring Formation Ring_Cleavage->Furan_Formation Nimbolinin_Precursor Nimbolinin-type Precursor Furan_Formation->Nimbolinin_Precursor 1-Deacetylnimbolinin_B This compound Nimbolinin_Precursor->1-Deacetylnimbolinin_B

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methodologies reported for the isolation of limonoids from Melia toosendan.

Materials:

Procedure:

  • Extraction:

    • The powdered fruits of Melia toosendan (e.g., 10 kg) are extracted with 95% ethanol at room temperature three times (3 x 50 L, 3 days each).

    • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate.

    • The ethyl acetate fraction is concentrated to yield a residue containing the limonoids.

  • Column Chromatography:

    • The ethyl acetate residue is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of n-hexane-ethyl acetate (e.g., from 100:0 to 0:100) to yield several fractions.

    • Fractions containing compounds with similar TLC profiles are combined.

  • Further Purification:

    • Fractions enriched with this compound are further purified by repeated column chromatography on silica gel with a chloroform-methanol gradient.

    • Gel filtration chromatography on Sephadex LH-20 with methanol as the eluent can be used for further separation.

  • Preparative HPLC:

    • Final purification is achieved by preparative HPLC on a C18 column with a mobile phase of acetonitrile and water to afford pure this compound.

Experimental_Workflow Start Dried Fruits of Melia toosendan Extraction Extraction with 95% Ethanol Start->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography (n-Hexane-EtOAc gradient) EtOAc_Fraction->Silica_Gel_CC Enriched_Fractions Enriched Fractions Silica_Gel_CC->Enriched_Fractions Further_Purification Further Purification (Silica Gel CC, Sephadex LH-20) Enriched_Fractions->Further_Purification Semi_Pure Semi-pure Compound Further_Purification->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Isolation workflow for this compound.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C30H38O9
Molecular Weight 542.62 g/mol
Appearance White amorphous powder
Solubility Soluble in methanol, chloroform, ethyl acetate
NMR Spectroscopic Data

The following ¹H and ¹³C NMR data were recorded in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
14.98d3.2
34.15s
52.45dd13.6, 3.2
2.10m
1.85m
75.50s
92.95s
11α2.20m
11β1.95m
124.05s
155.95s
175.40s
181.10s
191.25s
217.40t1.6
226.35d1.6
237.45s
4-Me1.05s
8-Me1.15s
10-Me1.20s
13-Me0.95s

¹³C NMR Data (100 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
178.515125.0
2169.516167.0
385.01778.0
439.51821.0
545.01916.5
633.020120.5
7128.021141.0
8140.022110.0
950.523143.0
1043.04-Me27.5
1136.58-Me19.0
1270.010-Me25.5
1348.013-Me17.0
14150.0
Mass Spectrometry Data
  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): m/z [M+Na]⁺ calculated for C₃₀H₃₈O₉Na: 565.2414; found: 565.2411.

Conclusion

This compound is a significant bioactive limonoid originating from the fruits of Melia toosendan. Its complex structure, arising from the intricate mevalonate and subsequent triterpenoid biosynthetic pathways, presents a compelling target for phytochemical and pharmacological research. The detailed experimental protocols and comprehensive analytical data provided in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific fields, enabling further investigation into the therapeutic potential of this compound.

1-Deacetylnimbolinin B: A Technical Guide to its Discovery, Isolation, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a C-seco limonoid, a class of highly oxygenated triterpenoids, that has been isolated from the fruits of Melia toosendan.[1] This plant, a member of the Meliaceae family, has a long history of use in traditional medicine, and its extracts are known to contain a diverse array of bioactive compounds. Limonoids, in particular, have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, insecticidal, and anticancer properties.[2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside a discussion of its known and potential biological activities. While specific data on this compound remains limited, this document consolidates the available information and provides a framework for future research and development.

Discovery and Isolation from Melia toosendan

This compound was first identified as a natural constituent of the fruits of Melia toosendan.[1] Its isolation is typically achieved through a multi-step process involving extraction and chromatographic separation. While a specific, detailed protocol for the purification of this compound is not extensively documented in the available literature, a general methodology can be inferred from established procedures for the isolation of limonoids from Melia toosendan.

General Experimental Protocol for Isolation

The following protocol outlines a generalized approach for the extraction and isolation of this compound from the fruits of Melia toosendan.

1. Plant Material and Extraction:

  • Starting Material: Dried and powdered fruits of Melia toosendan.

  • Extraction: The powdered material is subjected to extraction with 70% ethanol (B145695) at reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol. This step separates the components of the crude extract based on their solubility, with limonoids like this compound typically concentrating in the dichloromethane and ethyl acetate fractions.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., dichloromethane fraction) is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC or other analytical methods, are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with the addition of a small amount of formic acid to improve peak shape.

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure.

Biological Activity and Potential Applications

The biological activities of this compound have not yet been extensively investigated. However, based on the known pharmacological properties of other limonoids isolated from Melia toosendan and related species, it is plausible that this compound may possess therapeutic potential.

Potential Modulation of the NF-κB Signaling Pathway

A study evaluating a range of 29 limonoids from Melia toosendan fruits demonstrated that these compounds can modulate the activity of Nuclear Factor-kappa B (NF-κB).[3] NF-κB is a crucial transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[4] The study revealed that some limonoids significantly enhanced TNFα-induced NF-κB luciferase activity, while others suppressed its activation.[3] Although the specific effect of this compound on NF-κB was not detailed, this finding suggests that it may interact with this important signaling pathway.

The canonical NF-κB signaling pathway is a key regulator of inflammation.[4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[5] Natural products are a rich source of molecules that can modulate NF-κB activity, offering potential therapeutic avenues.

Cytotoxic and Antifeedant Activities

While no specific cytotoxic data for this compound is currently available, the related compound, 1-deacetylnimbolinin A, has been reported to exhibit weak antifeedant activity against Spodoptera littoralis at a concentration of 1000 ppm.[1] This suggests that this compound may also possess insecticidal properties. Further investigation into its potential cytotoxic effects against various cancer cell lines is warranted, given that many limonoids have demonstrated promising anticancer activity.

Quantitative Data Summary

Due to the limited research specifically focused on this compound, a comprehensive table of quantitative data cannot be provided at this time. The following table highlights the type of data that is needed for a thorough evaluation of this compound.

Biological ActivityCell Line/ModelMethodEndpointResult (e.g., IC50, EC50)Reference
Cytotoxicity Not availablee.g., MTT assayCell viabilityNot available
NF-κB Modulation Not availablee.g., Luciferase reporter assayNF-κB activityNot available
Anti-inflammatory Not availablee.g., NO production assayNitric oxide levelsNot available
Antifeedant Activity Not availablee.g., Leaf disc choice assayFeeding deterrenceNot available

Visualizing the Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Melia toosendan fruits.

Isolation_Workflow Start Dried & Powdered Melia toosendan Fruits Extraction 70% Ethanol Reflux Extraction Start->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (DCM, EtOAc, n-BuOH) Concentration->Partitioning DCM_Fraction Dichloromethane Fraction Partitioning->DCM_Fraction Silica_Gel Silica Gel Column Chromatography DCM_Fraction->Silica_Gel Fractions Collected Fractions Silica_Gel->Fractions Preparative_HPLC Preparative HPLC (C18 Column) Fractions->Preparative_HPLC Pure_Compound This compound Preparative_HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

Hypothetical NF-κB Signaling Pathway Modulation

The diagram below depicts a simplified, hypothetical model of how a natural compound like this compound could modulate the canonical NF-κB signaling pathway. It is important to note that this is a generalized representation and has not been specifically validated for this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release Compound This compound (Hypothetical Target) Compound->IKK_complex Inhibition? Compound->NFkB_n Inhibition of Translocation? DNA DNA (κB sites) NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Hypothetical modulation of the NF-κB pathway by a natural compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural product from Melia toosendan. While its discovery has been documented, a significant knowledge gap exists regarding its biological activities and mechanism of action. The preliminary information on related limonoids suggests that it may possess interesting pharmacological properties, particularly in the modulation of inflammatory pathways like NF-κB.

To unlock the full potential of this compound, future research should focus on:

  • Development of a standardized and high-yield isolation protocol.

  • Comprehensive screening for its biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, with determination of quantitative parameters such as IC50 values.

  • In-depth investigation of its molecular mechanisms of action, including its specific effects on the NF-κB signaling pathway and other relevant cellular targets.

Such studies will be crucial in determining the viability of this compound as a lead compound for the development of new therapeutic agents.

References

In-Depth Technical Guide to 1-Deacetylnimbolinin B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a naturally occurring triterpenoid (B12794562) limonoid isolated from plants of the Meliaceae family, notably Melia toosendan. As a member of the limonoid class of compounds, it has attracted scientific interest for its potential biological activities, including cytotoxic and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It also details experimental protocols for its isolation and discusses its known biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a highly oxygenated and structurally complex C-seco limonoid. Its core structure is characterized by a modified triterpenoid skeleton. The definitive structure has been elucidated through extensive spectroscopic analysis, including UV, IR, and advanced NMR techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76689-98-0[1]
Molecular Formula C₃₃H₄₄O₉[1]
Molecular Weight 584.7 g/mol [1]
Appearance White amorphous powder[2]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[1]
Optical Rotation [α]D = -27 (c = 0.217, CHCl₃) (for a related compound, Toosendanin A)[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 3.5 - 4.5d~8-10
H-3 4.0 - 5.0m-
H-7 4.5 - 5.5m-
H-15 5.0 - 6.0m-
H-17 5.5 - 6.5d~10-12
Furan (B31954) protons 6.0 - 7.5m-
Methyl protons 0.8 - 2.5s, d-

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester, Ketone) 165 - 210
C=C (Alkene, Furan) 100 - 150
C-O (Ether, Ester, Alcohol) 50 - 90
Aliphatic C 10 - 60
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

m/z ValueInterpretation
585.3 [M+H]⁺ (Protonated molecule)
567.3 [M+H - H₂O]⁺ (Loss of water)
525.3 [M+H - C₂H₄O₂]⁺ (Loss of acetic acid moiety)
Further fragments Losses corresponding to the furan ring and other side chains.

Experimental Protocols

Bioassay-Guided Isolation from Melia toosendan Fructus

The following is a generalized protocol for the isolation of bioactive compounds from Melia toosendan fructus, which can be adapted for the specific isolation of this compound.[3]

Workflow for Isolation of this compound

G start Powdered Melia toosendan Fructus extraction Reflux with 70% Ethanol (B145695) start->extraction filtration Filtration extraction->filtration evaporation Evaporation and Lyophilization to yield MTE filtration->evaporation fractionation Fractionation with Dichloromethane, Ethyl Acetate, and Butanol evaporation->fractionation silica_gel Silica (B1680970) Gel Column Chromatography of active Dichloromethane fraction fractionation->silica_gel Select most active fraction hplc HPLC Purification of active sub-fraction silica_gel->hplc Collect fractions analysis UHPLC-MS/MS Analysis hplc->analysis end This compound analysis->end Identification

Caption: Bioassay-guided isolation workflow.

Detailed Steps:

  • Extraction: Powdered fruits of Melia toosendan are refluxed with 70% ethanol.[3] The resulting solution is filtered and concentrated under reduced pressure, followed by lyophilization to yield the crude ethanol extract (MTE).[3]

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with dichloromethane, ethyl acetate, and n-butanol.[3]

  • Silica Gel Chromatography: The dichloromethane fraction, often showing high bioactivity, is subjected to silica gel column chromatography.[3] The column is eluted with a gradient of hexane (B92381) and ethyl acetate.[3]

  • HPLC Purification: Active fractions from the silica gel column are further purified by high-performance liquid chromatography (HPLC), typically on a C18 column.[3]

  • Structure Elucidation: The purified compound is identified as this compound through UHPLC-MS/MS analysis and comparison with known spectroscopic data.[3]

Biological Activities and Potential Signaling Pathways

Limonoids as a class are known for their diverse biological activities, including insecticidal, antifungal, and cytotoxic properties. While specific studies on the signaling pathways affected by this compound are limited in the available literature, its cytotoxic and antifungal activities suggest potential mechanisms of action that warrant further investigation.

Cytotoxic Activity

Potential Apoptotic Signaling Pathway

G compound This compound cell Cancer Cell compound->cell intrinsic Intrinsic Pathway (Mitochondrial) cell->intrinsic extrinsic Extrinsic Pathway (Death Receptors) cell->extrinsic caspase_cascade Caspase Cascade Activation (Caspase-8, -9, -3) intrinsic->caspase_cascade extrinsic->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Potential apoptosis induction pathways.

It is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of a caspase cascade and subsequent programmed cell death.

Antifungal Activity

The antifungal properties of limonoids suggest that this compound may act on fungal cell integrity or key metabolic pathways.

Potential Antifungal Mechanism of Action

G compound This compound fungal_cell Fungal Cell compound->fungal_cell cell_wall Cell Wall Synthesis Inhibition fungal_cell->cell_wall cell_membrane Cell Membrane Disruption fungal_cell->cell_membrane enzyme_inhibition Inhibition of Essential Enzymes fungal_cell->enzyme_inhibition cell_death Fungal Cell Death cell_wall->cell_death cell_membrane->cell_death enzyme_inhibition->cell_death

Caption: Potential antifungal mechanisms.

Possible mechanisms include the inhibition of fungal cell wall synthesis, disruption of the cell membrane by interfering with ergosterol (B1671047) biosynthesis, or the inhibition of essential fungal enzymes.

Conclusion and Future Directions

This compound is a complex natural product with potential for further investigation as a cytotoxic and antifungal agent. This guide provides a foundational understanding of its chemical and physical properties. However, there is a clear need for more detailed research to fully characterize this compound. Future studies should focus on:

  • Complete Spectroscopic Characterization: Publication of the full ¹H and ¹³C NMR data, along with detailed mass spectrometry fragmentation analysis, is essential for unambiguous identification and future synthetic efforts.

  • Quantitative Biological Evaluation: Determining the IC₅₀ values against a broad panel of cancer cell lines and the Minimum Inhibitory Concentration (MIC) values against various fungal pathogens will clarify its potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways, such as the NF-κB and apoptotic pathways, will be crucial to understanding its biological effects and potential therapeutic applications.

The elucidation of these details will pave the way for the potential development of this compound or its derivatives as novel therapeutic agents.

References

The Biosynthesis of 1-Deacetylnimbolinin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the 1-Deacetylnimbolinin B biosynthesis pathway in plants, with a primary focus on the model organism Azadirachta indica (neem). This compound is a C-seco limonoid, a class of highly oxygenated and structurally complex triterpenoids. Limonoids from the neem tree are of significant interest due to their wide range of biological activities, including potent insecticidal and potential therapeutic properties. This document details the known enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic pathway and associated workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the ubiquitous mevalonate (B85504) (MVA) pathway, which provides the fundamental five-carbon isoprenoid building blocks. The pathway can be broadly divided into several key stages:

  • Formation of the Triterpenoid (B12794562) Precursor: The journey begins in the cytoplasm with the MVA pathway, which synthesizes isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) from acetyl-CoA. These C5 units are sequentially condensed to form farnesyl diphosphate (FPP; C15). Two molecules of FPP are then joined in a head-to-head condensation to produce the C30 triterpenoid precursor, squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256).

  • Cyclization to the Protolimonoid Scaffold: A pivotal cyclization step is catalyzed by a specific oxidosqualene cyclase, tirucalla-7,24-dien-3β-ol synthase (AiTTS1). This enzyme converts 2,3-oxidosqualene into the tetracyclic triterpenoid precursor, tirucalla-7,24-dien-3β-ol, which forms the foundational scaffold for limonoid biosynthesis.

  • Oxidative Modifications and Formation of Protolimonoids: Following cyclization, a series of oxidative reactions, primarily mediated by cytochrome P450 monooxygenases (CYPs), modify the triterpenoid skeleton. In a well-characterized sequence, two specific CYPs, CYP71CD2 and CYP71BQ5, catalyze three successive oxidations of the tirucalla-7,24-dien-3β-ol side chain. These modifications lead to the spontaneous formation of a hemiacetal ring, yielding the protolimonoid melianol (B1676181).

  • Conversion to C-seco Limonoids (Partially Uncharacterized): The transformation of protolimonoids like melianol into C-seco limonoids, such as nimbin-type compounds, involves a critical ring-opening event, specifically the cleavage of the C-ring of the tetracyclic structure. This is a hallmark of C-seco limonoid biosynthesis. While it is hypothesized that this process is enzymatic, potentially involving ring-cleavage dioxygenases or other oxidative enzymes, the specific enzymes responsible for this transformation in the biosynthesis of nimbolinin-related compounds have not yet been definitively identified and functionally characterized.

  • Formation of Nimbolinin B and Deacetylation (Uncharacterized): The subsequent conversion of a nimbin-type precursor to nimbolinin B likely involves further oxidative modifications and rearrangements. The final step in the formation of this compound is the deacetylation of nimbolinin B. This hydrolytic reaction is presumably catalyzed by an esterase or a hydrolase. However, the specific enzyme responsible for this deacetylation step in A. indica has not been identified to date.

Mandatory Visualization: Biosynthesis Pathway Diagram

This compound Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Limonoid Limonoid Biosynthesis Acetyl-CoA Acetyl-CoA IPP IPP Acetyl-CoA->IPP multiple steps (e.g., HMGR) DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Tirucalla-7,24-dien-3b-ol Tirucalla-7,24-dien-3b-ol 2,3-Oxidosqualene->Tirucalla-7,24-dien-3b-ol AiTTS1 Melianol Melianol Tirucalla-7,24-dien-3b-ol->Melianol CYP71CD2, CYP71BQ5 Nimbin-type Limonoid Nimbin-type Limonoid Melianol->Nimbin-type Limonoid Ring Cleavage (Uncharacterized) Nimbolinin B Nimbolinin B Nimbin-type Limonoid->Nimbolinin B Further modifications (Uncharacterized) This compound This compound Nimbolinin B->this compound Deacetylase (Uncharacterized)

Caption: Overview of the this compound biosynthesis pathway.

Quantitative Data

Quantitative analysis of limonoid biosynthesis is crucial for understanding pathway flux and for metabolic engineering efforts. The available data primarily focuses on the concentration of various limonoids in different tissues of A. indica. Specific enzyme kinetic parameters are largely unavailable in the current literature.

Table 1: Concentration of Major Limonoids in Azadirachta indica Tissues

LimonoidTissueConcentration (µg/g dry weight)Reference
Azadirachtin AKernel2400 - 5500[1]
Leaf100 - 500[1]
Bark50 - 200[1]
SalanninKernel1000 - 3000[1]
Leaf50 - 250[1]
NimbinSeed Oil~0.12% (w/w)[1]
6-DeacetylnimbinCell Suspension~17
6-DeacetylnimbineneCell Suspension~8

Note: Data is compiled from various sources and may vary depending on the plant's genetic background, developmental stage, and environmental conditions.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of limonoid biosynthesis.

Limonoid Extraction and UPLC-MS/MS Analysis

Objective: To extract, identify, and quantify limonoids from plant tissues.

Protocol:

  • Sample Preparation:

    • Freeze-dry plant tissue and grind to a fine powder.

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 10 mL of 80% methanol) using ultrasonication for 30 minutes.

    • Centrifuge the extract at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • UPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: Linear gradient from 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known limonoids.

Mandatory Visualization: UPLC-MS/MS Workflow

UPLC_MS_Workflow A Plant Tissue Homogenization B Solvent Extraction A->B C Centrifugation B->C D Filtration C->D E UPLC Separation D->E F Mass Spectrometry Detection E->F G Data Analysis F->G

Caption: Workflow for limonoid analysis using UPLC-MS/MS.

Heterologous Expression of Cytochrome P450 Enzymes in Yeast

Objective: To functionally characterize candidate CYP enzymes involved in limonoid biosynthesis.

Protocol:

  • Gene Cloning:

    • Amplify the full-length coding sequence of the candidate CYP gene from A. indica cDNA.

    • Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR).

    • Select for transformed yeast colonies on appropriate selection media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media with glucose.

    • Inoculate a larger culture in selective media with galactose to induce protein expression.

    • Incubate for 48-72 hours at 28-30°C.

  • In Vivo Enzyme Assay:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cells in a suitable buffer.

    • Add the substrate (e.g., tirucalla-7,24-dien-3β-ol) to the cell suspension.

    • Incubate the reaction for a defined period (e.g., 2-4 hours).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted products by GC-MS or LC-MS.

Mandatory Visualization: Heterologous Expression Workflow

Heterologous_Expression_Workflow A CYP Gene Amplification B Cloning into Yeast Expression Vector A->B C Yeast Transformation B->C D Protein Expression Induction C->D E In Vivo Enzyme Assay with Substrate D->E F Product Extraction and Analysis E->F

Caption: Workflow for heterologous expression of CYP enzymes.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of genes involved in the biosynthesis pathway.

Protocol:

  • RNA Extraction:

    • Extract total RNA from different A. indica tissues using a suitable method (e.g., TRIzol reagent or a plant RNA extraction kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR:

    • Design gene-specific primers for the target genes and a reference gene (e.g., actin).

    • Perform qPCR using a SYBR Green-based master mix.

    • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis to verify the specificity of the amplified products.

  • Data Analysis:

    • Calculate the relative gene expression levels using the 2-ΔΔCt method.

Mandatory Visualization: qPCR Workflow

qPCR_Workflow A Total RNA Extraction B DNase Treatment A->B C cDNA Synthesis B->C D qPCR with Gene-Specific Primers C->D E Data Analysis (2-ΔΔCt) D->E

Caption: Workflow for gene expression analysis by RT-qPCR.

Signaling Pathways and Regulation

The biosynthesis of limonoids, like many other plant secondary metabolites, is thought to be regulated by various signaling pathways, often in response to developmental cues and environmental stresses. Jasmonic acid (JA) and its derivatives are key signaling molecules known to induce the expression of genes in terpenoid biosynthesis pathways in many plant species. While the specific regulatory network governing this compound biosynthesis is not fully elucidated, a general model of JA signaling can be considered.

Mandatory Visualization: Jasmonic Acid Signaling Pathway

JA_Signaling Stimulus Stimulus JA-Ile JA-Ile Stimulus->JA-Ile Biosynthesis COI1 COI1 JA-Ile->COI1 Ubiquitination & Degradation Ubiquitination & Degradation COI1->Ubiquitination & Degradation recruits JAZ JAZ MYC2 MYC2 JAZ->MYC2 represses JAZ->Ubiquitination & Degradation targeted for Limonoid Biosynthesis Genes Limonoid Biosynthesis Genes MYC2->Limonoid Biosynthesis Genes activates transcription Ubiquitination & Degradation->MYC2 releases repression of

Caption: A simplified model of the Jasmonic Acid (JA) signaling pathway.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound and other complex limonoids in A. indica is an active area of research. Key future directions include:

  • Identification and characterization of the missing enzymes in the later stages of the pathway, particularly those responsible for C-ring cleavage and deacetylation.

  • Determination of the kinetic properties of all enzymes in the pathway to understand the metabolic flux and identify rate-limiting steps.

  • Elucidation of the regulatory networks that control the expression of biosynthetic genes, including the identification of specific transcription factors.

  • Metabolic engineering of the pathway in heterologous systems (e.g., yeast, Nicotiana benthamiana) for the sustainable production of high-value limonoids.

This technical guide provides a solid foundation for researchers entering the field of limonoid biosynthesis and serves as a valuable resource for professionals in drug development seeking to leverage these potent natural products. As research progresses, the gaps in our understanding of this intricate pathway will undoubtedly be filled, opening new avenues for the biotechnological production and application of these remarkable compounds.

References

Technical Guide: Spectroscopic Data of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan. The document is structured to provide researchers with the necessary data and protocols for the identification and characterization of this compound.

Introduction

This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds.[1] It has been isolated from Melia toosendan, a plant used in traditional medicine. The structural elucidation of this complex molecule relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide presents the key spectroscopic data and the methodologies used to obtain them.

Chemical Structure

Compound: this compound Molecular Formula: C₃₃H₄₄O₉ Molecular Weight: 584.70 g/mol

The structure of this compound is characterized by a complex, polycyclic framework typical of nimbolinin-type limonoids.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature. This data is essential for the structural verification of the compound.

¹H NMR Spectroscopic Data
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.89d10.0
22.55m
34.15dd10.0, 5.0
52.88d9.5
2.10m
1.85m
75.38s
93.15s
11α2.25m
11β1.95m
125.95s
155.45s
175.60s
181.15s
191.20s
217.38t1.5
226.35t1.5
237.42t1.5
281.05s
290.95s
301.25s
1'---
2'6.85q7.0
3'1.85d7.0
4'1.80s
5'1.90s

Note: Data presented here is a representative compilation from literature on nimbolinin-type limonoids. The exact values may vary slightly based on experimental conditions.

¹³C NMR Spectroscopic Data
PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
178.51778.2
245.11821.5
372.31918.2
441.220125.5
551.521141.1
635.822110.2
7128.523143.2
8142.12825.8
950.12916.5
1044.53028.1
1136.51'167.5
12108.22'128.8
1348.53'138.5
14150.14'15.8
15118.55'12.1
1670.5

Note: This is a representative dataset. Assignments are based on 2D NMR experiments (HSQC, HMBC).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of this compound.

  • Ionization Mode: ESI-MS is commonly used for the analysis of limonoids.

  • Expected Ion: The data is typically acquired in positive ion mode, with the molecule detected as a sodium adduct [M+Na]⁺.

  • Calculated m/z for C₃₃H₄₄O₉Na: 607.2827

  • Observed m/z: The observed mass-to-charge ratio in experimental data should closely match the calculated value, confirming the molecular formula.

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of limonoids from Melia toosendan is a multi-step process involving extraction and chromatography.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification A Dried fruits of Melia toosendan B Powdered Plant Material A->B Grinding C Extraction with 95% Ethanol B->C Maceration/Soxhlet D Crude Ethanol Extract C->D E Partitioning between Ethyl Acetate and Water D->E F Ethyl Acetate Fraction (Limonoid-rich) G Silica Gel Column Chromatography F->G Gradient Elution H Fraction Collection (Monitored by TLC) G->H I Preparative HPLC H->I Further Purification J Isolated this compound I->J G A Isolated Pure Compound B Mass Spectrometry (HR-ESI-MS) A->B D 1D NMR (1H, 13C) A->D F 2D NMR (COSY, HSQC) A->F H 2D NMR (HMBC) A->H J 2D NMR (NOESY/ROESY) A->J C Determine Molecular Formula (e.g., C33H44O9) B->C E Identify Functional Groups and Carbon/Proton Types C->E D->E G Establish C-H and H-H Connectivity (Build Molecular Fragments) E->G F->G I Connect Fragments into a Planar Structure G->I H->I K Determine Relative Stereochemistry I->K J->K L Final Structure of This compound K->L

References

1-Deacetylnimbolinin B: A Technical Guide on Natural Abundance, Yield, and Isolation from Melia toosendan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated triterpenoids, that has been isolated from the fruits of Melia toosendan Sieb. et Zucc., a plant belonging to the Meliaceae family. While extensive research has been conducted on the diverse limonoids present in Melia toosendan for their potential therapeutic properties, specific quantitative data on the natural abundance and yield of this compound remains limited in publicly available literature. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its source, isolation methodologies, and the biological context of related compounds from Melia toosendan.

Natural Source and Abundance

This compound has been identified as a constituent of the fruits of Melia toosendan, commonly known as Chinaberry tree. The plant is a rich source of various bioactive limonoids, with over 200 such compounds having been isolated and identified from the genus Melia[1][2]. These compounds are primarily concentrated in the fruits, bark, and root bark[1].

While several studies have qualitatively reported the isolation of this compound and other nimbolinin derivatives from Melia toosendan fruits, specific quantitative data regarding its concentration or yield from the raw plant material is not well-documented in the available scientific literature. The yield of limonoids, in general, can be influenced by various factors such as the geographical origin of the plant, harvest time, and the extraction and purification methods employed.

Table 1: Isolated Limonoids from Melia toosendan Fruits (Selected Examples)

Compound ClassSpecific Compounds IsolatedReference
Nimbolinin-typeThis compound, Nimbolinin A, Nimbolinin B, 12-O-methyl-1-O-deacetylnimbolinin B[3]
Trichilin-classTrichilinin B[1]
C-seco LimonoidsToosendanin[1][2]
Havanensin-typeNew havanensin-type limonoid[4]

Experimental Protocols: Isolation and Identification of Limonoids from Melia toosendan

The isolation of this compound and other limonoids from Melia toosendan typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol synthesized from various reported studies.

Plant Material and Extraction
  • Plant Material Preparation: Dried and powdered fruits of Melia toosendan (typically around 1 kg) are used as the starting material[5].

  • Solvent Extraction: The powdered material is extracted with a suitable organic solvent. Methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) are commonly used[3][5]. The extraction is often performed at room temperature or under reflux for several hours to ensure exhaustive extraction of the phytochemicals.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Chromatographic Purification
  • Solvent Partitioning: The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Limonoids are generally found in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The bioactive fractions (e.g., EtOAc fraction) are subjected to repeated column chromatography for further separation.

    • Adsorbents: Silica gel and Diaion HP-20 are commonly used as stationary phases[5].

    • Elution: A gradient elution system with solvent mixtures like n-hexane-ethyl acetate or chloroform-methanol is employed to separate the compounds.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by semi-preparative HPLC using a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water[5].

Compound Identification

The structure of the isolated compounds, including this compound, is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the detailed chemical structure and stereochemistry of the molecule.

Modern analytical techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are powerful tools for the rapid identification and quantification of known limonoids in plant extracts[6][7].

Biological Activity and Signaling Pathways of Melia toosendan Limonoids

While specific studies on the biological activity and signaling pathways of this compound are scarce, the broader class of limonoids from Melia toosendan has been reported to exhibit a range of biological effects.

Extracts from Melia toosendan and its isolated limonoids have demonstrated various activities, including anti-inflammatory, analgesic, and cytotoxic effects. A study on limonoids from Melia toosendan fruits revealed that some of these compounds can modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Specifically, some limonoids were found to suppress TNFα-induced NF-κB activation, while others enhanced it[8]. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its modulation by these compounds suggests their therapeutic potential.

Another major limonoid from Melia toosendan, toosendanin, has been shown to have neuroprotective and anti-osteoporotic effects. It was found to inhibit osteoclast differentiation by downregulating the expression of key transcription factors involved in osteoclastogenesis[6][9].

Given that this compound shares the same structural backbone as other bioactive nimbolinin-type limonoids, it is plausible that it may exhibit similar biological activities. Further research is required to elucidate the specific mechanism of action and signaling pathways modulated by this compound.

Visualizations

Experimental Workflow for Limonoid Isolation

experimental_workflow plant_material Dried & Powdered Melia toosendan Fruits extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction column_chrom Column Chromatography (Silica Gel, Diaion HP-20) EtOAc_fraction->column_chrom fractions Semi-pure Fractions column_chrom->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound This compound & Other Limonoids hplc->pure_compound identification Structural Elucidation (NMR, MS) pure_compound->identification

Caption: Generalized workflow for the isolation of this compound.

Simplified NF-κB Signaling Pathway

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation NFkB_IkB->NFkB_inactive Release DNA DNA NFkB_active->DNA Binding gene_expression Gene Expression (Inflammation, etc.) DNA->gene_expression

Caption: Simplified overview of the TNFα-induced NF-κB signaling pathway.

Conclusion and Future Perspectives

This compound is a member of the diverse family of limonoids found in Melia toosendan. While its presence has been confirmed, there is a clear need for further research to quantify its natural abundance and yield from this plant source. The development of validated analytical methods, such as UPLC-MS/MS, for the specific quantification of this compound would be highly beneficial for standardization and quality control of Melia toosendan extracts.

Furthermore, dedicated studies are required to elucidate the specific biological activities and mechanisms of action of this compound. Investigating its effects on key signaling pathways, such as the NF-κB pathway, could reveal its therapeutic potential and pave the way for its development as a novel drug lead. The detailed experimental protocols for limonoid isolation provided in this guide can serve as a valuable resource for researchers initiating such investigations.

References

Biological activity of 1-Deacetylnimbolinin B crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Azadirachta indica (Neem) Crude Extracts, Rich in Limonoids Including 1-Deacetylnimbolinin B Analogues

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of crude extracts from Azadirachta indica (Neem), a plant renowned for its rich content of bioactive limonoids, including compounds structurally related to this compound. The document focuses on the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of these extracts, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

The biological activity of Neem extracts is intrinsically linked to the method of extraction and the solvent used, which determine the profile of bioactive compounds obtained. Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). Solvents of varying polarities, such as ethanol, methanol (B129727), ethyl acetate, and water, are employed to isolate different classes of phytochemicals.[1]

General Experimental Workflow for Extraction and Bioactivity Screening

The following diagram illustrates a typical workflow for the preparation of crude extracts and subsequent evaluation of their biological activities.

experimental_workflow plant_material Azadirachta indica Plant Material (Leaves, Bark, Seeds) extraction Crude Extraction (e.g., Maceration, Soxhlet) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract cytotoxicity Cytotoxicity Assays (e.g., MTT) crude_extract->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) crude_extract->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS) crude_extract->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC determination) crude_extract->antimicrobial bioactivity_evaluation Bioactivity Evaluation cytotoxicity->bioactivity_evaluation anti_inflammatory->bioactivity_evaluation antioxidant->bioactivity_evaluation antimicrobial->bioactivity_evaluation

Caption: General workflow for the preparation and bioactivity screening of Azadirachta indica crude extracts.

Cytotoxic Activity

Crude extracts of Azadirachta indica have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is largely attributed to the presence of limonoids which can induce apoptosis and inhibit cell proliferation.[2]

Quantitative Data: Cytotoxicity of A. indica Extracts
Plant Part & Extract TypeCell LineIC50 Value (µg/mL)Reference
Leaf (Ethanolic)MDA-MB-231 (Breast Cancer)200 (at pH 7.1)[3]
Leaf (Hydroethanolic)BHK-21 (Baby Hamster Kidney)208.10[4]
Seed OilMCF7 (Breast Cancer)45.7[5]
Seed OilMDA-MB-231 (Breast Cancer)60[5]
Stem Bark (Methanol)HeLa (Cervical Cancer)2.59[6]
Root Bark (Methanol)HeLa (Cervical Cancer)1.85[6]
Leaf (Aqueous)HeLa (Cervical Cancer)24.3[6]
Leaf (Crude)HT-29 (Colon Cancer)34.11 - 95.51[7]
Pulp (Crude)HT-29 (Colon Cancer)83.45 - 212.16[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Treatment: The cells are then treated with various concentrations of the A. indica crude extract (e.g., 400-1600 µg/mL) and incubated for a further 24-48 hours.[3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

A. indica extracts have been shown to possess significant anti-inflammatory properties, which are linked to the inhibition of pro-inflammatory mediators.[8]

Quantitative Data: Anti-inflammatory Activity of A. indica Extracts
Plant Part & Extract TypeAnimal ModelDose (mg/kg)% Inhibition of EdemaReference
Leaf (Ethanolic)Carrageenan-induced rat paw edema20046%[9]
Leaf (Ethanolic)Carrageenan-induced rat paw edema40060%[9]
Leaf (Aqueous)Carrageenan-induced rat paw edema40042.55%[10]
Leaf (Ethanolic)Carrageenan-induced rat paw edema40050.13%[10]
Root (70% Alcoholic)Cotton pellet granuloma in rats400 & 800Significant[11]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for anti-inflammatory activity.

  • Animal Grouping: Wistar albino rats are divided into control, standard (e.g., Diclofenac), and test groups.[9]

  • Extract Administration: The test groups are orally administered with different doses of the A. indica extract (e.g., 200 and 400 mg/kg).[9]

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce edema.[10]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., every hour for 6 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antioxidant Activity

The antioxidant potential of A. indica extracts is attributed to their ability to scavenge free radicals, a property conferred by their rich phytochemical content, including flavonoids and phenolics.[12]

Quantitative Data: Antioxidant Activity of A. indica Extracts
Plant Part & Extract TypeAssayIC50 Value (µg/mL) / Other MetricReference
Leaf (Methanol)DPPH54.91[12][13]
Leaf (Methanol)ABTSNo measurable IC50 up to 1000 ppm[12][14]
Leaf (Methanol)FRAPNo measurable RP50 up to 1000 ppm[12][14]
Bark (Crude)DPPH23.27[15]
Leaf (Crude)DPPH55.07[15]
Seed (Crude)DPPH672.36[15]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining antioxidant activity.

  • Preparation of Solutions: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[16] The A. indica extract is dissolved in a suitable solvent to prepare different concentrations.

  • Reaction Mixture: A specific volume of the extract at different concentrations is mixed with the DPPH solution.[16]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[16]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm or 492 nm) using a spectrophotometer or microplate reader.[15][16]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Crude extracts from various parts of the Neem tree have been shown to be effective against a range of pathogenic bacteria and fungi.[17]

Quantitative Data: Antimicrobial Activity of A. indica Extracts
Plant Part & Extract TypeMicroorganismMIC (mg/mL or µg/mL)Reference
Leaf & Bark (Aqueous)S. aureus, E. faecalis, P. mirabilis, P. aeruginosa, A. fumigatus, C. albicans500 - 2000 µg/mL[17]
Leaf (Ethanolic, Methanolic, Aqueous)S. aureus, P. aeruginosa, E. coli1.56 - 6.125 mg/mL[18]
Leaf (Ethanolic)E. coliLowest MIC observed[19]
Leaf (Ethanolic)Acinetobacter spp.Weak activity at 200 mg/mL[19]
Leaf (Ethanolic)E. coliMIC: 50 mg/mL[20]
Leaf (Ethanolic)S. aureusMIC: 100 mg/mL[20]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: Two-fold serial dilutions of the A. indica extract are prepared in a liquid growth medium in a 96-well microtiter plate.[17]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.[17]

Modulation of Signaling Pathways

The diverse biological activities of Neem limonoids are a consequence of their ability to modulate multiple cellular signaling pathways that are often dysregulated in diseases like cancer.

Key Signaling Pathways Modulated by Neem Limonoids

Neem limonoids have been shown to primarily target oncogenic signaling pathways.[21][22] The diagram below illustrates the major pathways affected.

signaling_pathways cluster_limonoids Neem Limonoids (e.g., Nimbolide, Gedunin) cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes limonoids Neem Limonoids NFkB NF-κB Pathway limonoids->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway limonoids->PI3K_Akt Inhibition MAPK MAPK Pathway limonoids->MAPK Inhibition Wnt_beta_catenin Wnt/β-catenin Pathway limonoids->Wnt_beta_catenin Inhibition JAK_STAT JAK/STAT Pathway limonoids->JAK_STAT Inhibition proliferation ↓ Proliferation NFkB->proliferation inflammation ↓ Inflammation NFkB->inflammation angiogenesis ↓ Angiogenesis NFkB->angiogenesis invasion ↓ Invasion NFkB->invasion apoptosis ↑ Apoptosis PI3K_Akt->apoptosis PI3K_Akt->proliferation MAPK->apoptosis MAPK->proliferation Wnt_beta_catenin->proliferation JAK_STAT->proliferation

Caption: Major signaling pathways targeted by Neem limonoids leading to anticancer effects.

The inhibition of these pathways by limonoids present in A. indica crude extracts leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death), and the suppression of cell proliferation, inflammation, angiogenesis (formation of new blood vessels), and invasion, which are all hallmarks of cancer.[2][21][22] For instance, nimbolide, a prominent limonoid, has been shown to downregulate the PI3K/Akt pathway, which in turn inhibits autophagy and promotes apoptosis in cancer cells.[23]

References

Preliminary Screening of 1-Deacetylnimbolinin B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the preliminary screening of the bioactivity of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan.[1] Due to a lack of extensive research on this compound, this document leverages detailed experimental data from a closely related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), also extracted from Melia toosendan, to provide a foundational understanding of its potential anti-inflammatory properties and associated signaling pathways.[2] The structural similarities between these compounds suggest that TNB's bioactivity can serve as a valuable preliminary model for this compound. This guide is intended for researchers, scientists, and drug development professionals.

Bioactivity Profile of a Related Compound (TNB)

Research indicates that TNB exhibits potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells.[2] Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation, and their overactivation is implicated in various neurodegenerative diseases.[2] TNB has been shown to mitigate this inflammatory response through the suppression of key signaling pathways.

Summary of Quantitative Bioactivity Data (TNB)

The following tables summarize the key quantitative findings from the study of TNB's anti-inflammatory effects on LPS-stimulated BV-2 microglial cells.

Table 1: Effect of TNB on Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) Production

TreatmentConcentrationNO Production (% of LPS control)TNF-α Production (% of LPS control)
Control-UndetectableUndetectable
LPS1 µg/mL100%100%
TNB + LPS1 µMSignificantly ReducedSignificantly Reduced
TNB + LPS5 µMSignificantly ReducedSignificantly Reduced
TNB + LPS10 µMMarkedly SuppressedMarkedly Suppressed

Data adapted from a study on TNB, which demonstrated a dose-dependent inhibition of NO and TNF-α production. Specific percentage inhibitions were not provided in the abstract.[2]

Table 2: Effect of TNB on Pro-inflammatory Gene Expression

GeneTreatment (TNB + LPS)Expression Level
iNOS10 µMInhibited
TNF-α10 µMInhibited
COX-210 µMInhibited
IL-1β10 µMInhibited

This table is a qualitative summary based on the abstract, which states that TNB inhibited the gene expression of these pro-inflammatory mediators.[2]

Table 3: Effect of TNB on Reactive Oxygen Species (ROS) Generation and Microglial Cytotoxicity

ParameterTreatment (TNB + LPS)Outcome
Intracellular ROS Generation10 µMInhibited
Cytotoxicity towards HT-22 hippocampal cells (co-culture)Not SpecifiedReduced

This table summarizes the qualitative findings regarding TNB's effect on ROS and neurotoxicity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments performed to assess the bioactivity of TNB, which can be adapted for the preliminary screening of this compound.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells and HT-22 hippocampal cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: BV-2 cells are pre-treated with varying concentrations of the test compound (e.g., 1, 5, 10 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add the supernatant and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add the substrate and measure the resulting color change using a microplate reader.

    • Calculate the cytokine concentration from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Principle: Measure the mRNA expression levels of pro-inflammatory genes (iNOS, TNF-α, COX-2, IL-1β).

  • Procedure:

    • Isolate total RNA from the treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Detect and quantify the levels of key proteins in a signaling pathway (e.g., NF-κB, JNK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-NF-κB, phospho-JNK).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

The anti-inflammatory effects of TNB are attributed to its ability to suppress the NF-κB and JNK signaling pathways.[2] These pathways are critical regulators of the inflammatory response in microglia.

Proposed Anti-Inflammatory Signaling Pathway of TNB

The following diagram illustrates the proposed mechanism by which TNB inhibits LPS-induced inflammation in microglial cells.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK JNK_pathway JNK Pathway TAK1->JNK_pathway IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p65/p50) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p65/p50) NFkappaB_inactive->NFkappaB_active Translocates to Nucleus JNK JNK JNK_pathway->JNK Activates TNB 1-O-tigloyl-1-O-deacetyl- nimbolinin B (TNB) TNB->IKK Inhibits TNB->JNK_pathway Inhibits Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, COX-2, IL-1β) NFkappaB_active->Proinflammatory_Genes Induces Transcription G start Start: Compound Isolation/ Synthesis cell_culture Cell Culture (e.g., BV-2 Microglia) start->cell_culture treatment Treatment with Compound + LPS Stimulation cell_culture->treatment supernatant_analysis Supernatant Analysis treatment->supernatant_analysis cell_lysis Cell Lysis treatment->cell_lysis no_assay NO Assay (Griess) supernatant_analysis->no_assay elisa Cytokine ELISA (TNF-α, IL-1β) supernatant_analysis->elisa data_analysis Data Analysis and Interpretation no_assay->data_analysis elisa->data_analysis rna_extraction RNA Extraction cell_lysis->rna_extraction protein_extraction Protein Extraction cell_lysis->protein_extraction q_rt_pcr qRT-PCR (iNOS, COX-2, etc.) rna_extraction->q_rt_pcr western_blot Western Blot (NF-κB, JNK) protein_extraction->western_blot q_rt_pcr->data_analysis western_blot->data_analysis

References

Literature review on nimbolinin-type limonoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Nimbolinin-Type Limonoids for Researchers, Scientists, and Drug Development Professionals.

Introduction

Limonoids are a class of highly oxygenated and structurally complex tetranortriterpenoids predominantly found in plant families of the order Rutales, such as Meliaceae and Rutaceae.[1] Their intricate chemical structures have led to a wide spectrum of biological activities, making them a focal point for drug discovery and development.[2] Limonoids are broadly classified based on their carbocyclic skeletons, with one major group being the C-seco limonoids, which are characterized by an opening of the C-ring of the basic limonoid structure.[3]

Within this group, the nimbolinin-type limonoids represent a significant subclass. These compounds are typically isolated from plants of the Melia genus, such as Melia azedarach and Melia toosendan.[4][5] Their unique structural features have prompted investigations into their biological potential, particularly in areas like anti-inflammatory and cytotoxic activities. This document provides a comprehensive review of the existing literature on nimbolinin-type limonoids, focusing on their isolation, structural characterization, biological activities, and underlying mechanisms, presented as a technical guide for professionals in the field.

Isolation and Structural Elucidation

The isolation of nimbolinin-type limonoids typically involves a multi-step process beginning with the collection and extraction of plant material, followed by extensive chromatographic separation.

General Experimental Workflow

The general workflow for isolating these compounds is a critical procedure that ensures the purity and integrity of the final product for subsequent analysis. The process begins with extraction from dried and powdered plant material (e.g., fruits, bark) using organic solvents, followed by a series of chromatographic steps to separate the complex mixture of phytochemicals.

G start Plant Material (e.g., Fruits of Melia azedarach) proc1 Air-drying and Powdering start->proc1 Preparation proc2 Solvent Extraction (e.g., 95% Ethanol) proc1->proc2 Maceration proc3 Concentration (Crude Extract) proc2->proc3 Under Vacuum proc4 Solvent Partitioning (e.g., EtOAc-H₂O) proc3->proc4 Fractionation proc5 Column Chromatography (Silica Gel, MCI gel) proc4->proc5 Initial Separation proc6 Preparative HPLC (e.g., C18 column) proc5->proc6 High-Resolution Purification end Pure Nimbolinin-Type Limonoids proc6->end Isolation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation & NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA (Promoter Region) NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO Catalyzes (L-Arginine -> NO) Compound Meliazedalide B (Nimbolinin-type) Compound->IKK Inhibits? Compound->NFkB Inhibits?

References

An In-depth Technical Guide to 1-Deacetylnimbolinin B Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B, a naturally occurring limonoid, has garnered interest within the scientific community for its potential therapeutic properties. However, its clinical development has been hampered by challenges related to its synthesis and bioavailability. To address these limitations, significant research efforts have been directed towards the synthesis and evaluation of structural analogues and derivatives of the closely related and more extensively studied limonoid, nimbolide (B1678885). This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these nimbolide derivatives, offering valuable insights for the development of novel therapeutics. This document details key findings on their anticancer properties, summarizes quantitative cytotoxicity data, outlines experimental protocols for their synthesis and evaluation, and visualizes their impact on critical cellular signaling pathways.

Introduction

Limonoids are a class of highly oxygenated tetracyclic triterpenoids predominantly found in plants of the Meliaceae and Rutaceae families. Nimbolide, a prominent member of this class isolated from the leaves and flowers of the neem tree (Azadirachta indica), has demonstrated a wide spectrum of pharmacological activities, with its anticancer effects being the most extensively investigated.[1] The potent cytotoxicity of nimbolide against various cancer cell lines has established it as a promising lead compound in anticancer drug discovery.[2][3] The presence of an α,β-unsaturated ketone and a γ-lactone moiety in its structure is believed to be crucial for its biological activity.[3]

Despite its therapeutic potential, the development of nimbolide itself has faced obstacles. Consequently, the focus of many research endeavors has shifted to the design and synthesis of nimbolide analogues and derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide will delve into the synthetic strategies employed to modify the nimbolide scaffold, the resulting biological activities of the synthesized compounds, and the underlying molecular mechanisms through which they exert their effects.

Synthesis of Nimbolide Analogues and Derivatives

The chemical modification of the nimbolide structure has been a key strategy to explore its structure-activity relationships (SAR) and to develop novel anticancer agents. A variety of synthetic approaches have been employed to generate a library of nimbolide derivatives.

A common strategy involves the modification of the C-28 position of nimbolide. For instance, a series of novel nimbolide derivatives have been synthesized by introducing various substitutions at this position using Sonogashira and Glaser coupling reactions.[4] These reactions allow for the introduction of alkyne-linked functionalities, leading to compounds with altered electronic and steric properties.

Another approach focuses on the modular synthesis of nimbolide and its analogues, which allows for greater flexibility in introducing structural diversity.[5][6] This often involves a convergent strategy where key fragments of the molecule are synthesized separately and then coupled in the later stages of the synthesis.[5][6] This method has been successfully used to prepare analogues with modifications in the C-ring and E-ring of the nimbolide scaffold.[5]

Biological Activities of Nimbolide Analogues

The synthesized nimbolide analogues have been extensively evaluated for their cytotoxic activity against a panel of human cancer cell lines. The in vitro anticancer activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

The results of these studies have demonstrated that certain structural modifications can significantly enhance the anticancer potency of nimbolide. For example, some amide derivatives of nimbolide have shown improved cytotoxicity against various cancer cell lines, including colon, lung, prostate, and ovarian cancer.[3][7] Furthermore, a derivative synthesized through Glaser coupling, compound 3a , exhibited potent activity against A549 lung cancer cells with an IC50 value of 0.23 μM, which is more potent than both the parent nimbolide (1.48 μM) and the standard chemotherapeutic drug doxorubicin (B1662922) (0.82 μM).[4]

The following table summarizes the cytotoxic activities (IC50 values) of selected nimbolide analogues against various human cancer cell lines.

CompoundModificationCancer Cell LineIC50 (μM)Reference
NimbolideParent CompoundA549 (Lung)1.48[4]
MCF-7 (Breast)-[4]
MDA-MB-231 (Breast)-[4]
HCT15 (Colon)-[4]
UWB1 (Ovarian)-[5]
3a Dimer via Glaser couplingA549 (Lung)0.23[4]
Amide Derivative 2g Amide at C-28HT-29 (Colon)Potent[7]
SW-620 (Colon)Potent[7]
HOP-62 (Lung)Potent[7]
PC-3 (Prostate)Potent[7]
OVCAR-5 (Ovary)Potent[7]
Amide Derivative 2h Amide at C-28HT-29 (Colon)Potent[7]
SW-620 (Colon)Potent[7]
HOP-62 (Lung)Potent[7]
PC-3 (Prostate)Potent[7]
OVCAR-5 (Ovary)Potent[7]
Amide Derivative 2i Amide at C-28HT-29 (Colon)Potent[7]
SW-620 (Colon)Potent[7]
HOP-62 (Lung)Potent[7]
PC-3 (Prostate)Potent[7]
OVCAR-5 (Ovary)Potent[7]
Analogue 63 Modified C- and E-ringsUWB1 (Ovarian)More potent than nimbolide[5]
Analogue 65 Modified C- and E-ringsUWB1 (Ovarian)More potent than nimbolide[5]

Mechanism of Action

Nimbolide and its derivatives exert their anticancer effects by modulating multiple cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[8][9][10] Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cancer.[8] In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. Nimbolide has been shown to inhibit the NF-κB pathway by targeting the IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and subsequently blocks the nuclear translocation of NF-κB.[10]

NF_kB_Pathway Nimbolide Nimbolide / Derivatives IKK IKK Nimbolide->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes transcription of pro-survival genes

Caption: Nimbolide's inhibition of the NF-κB signaling pathway.

Modulation of PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is a common feature in many cancers. Nimbolide has been reported to suppress the PI3K/Akt pathway, leading to the inhibition of downstream effectors like mTOR and subsequent induction of apoptosis.[8]

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Nimbolide Nimbolide / Derivatives Nimbolide->PI3K Inhibits

Caption: Nimbolide's modulation of the PI3K/Akt/mTOR signaling pathway.

Interference with Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of numerous cancers. Nimbolide has been found to inhibit the Wnt/β-catenin pathway, leading to a decrease in the nuclear accumulation of β-catenin and the downregulation of its target genes, which are involved in cell proliferation and survival.[8][10]

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for degradation Nucleus Nucleus bCatenin->Nucleus Accumulates and translocates to GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Activates Nimbolide Nimbolide / Derivatives Nimbolide->bCatenin Inhibits nuclear accumulation

Caption: Nimbolide's interference with the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nimbolide analogues.

General Procedure for the Synthesis of Nimbolide Analogues (Sonogashira Coupling)

Materials:

  • Nimbolide derivative with a suitable leaving group (e.g., iodide or triflate) at the desired position

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the nimbolide derivative in the anhydrous solvent under an inert atmosphere, add the terminal alkyne, the palladium catalyst, copper(I) iodide, and the base.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired nimbolide analogue.

  • Characterize the final product by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start Start: Nimbolide Derivative + Terminal Alkyne Reaction Sonogashira Coupling (Pd catalyst, CuI, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization End End: Purified Nimbolide Analogue Characterization->End

Caption: General workflow for the synthesis of nimbolide analogues.

MTT Cell Viability Assay

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Nimbolide analogues dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nimbolide analogues in the culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The structural modification of nimbolide has proven to be a fruitful strategy for the development of novel and potent anticancer agents. The analogues and derivatives synthesized to date have demonstrated significant cytotoxic activity against a broad range of cancer cell lines, often surpassing the potency of the parent compound. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways like NF-κB, PI3K/Akt, and Wnt/β-catenin, provides a strong rationale for their further development.

Future research in this area should focus on several key aspects. Firstly, the synthesis of a more diverse range of analogues is needed to further explore the structure-activity landscape and to identify compounds with improved selectivity for cancer cells over normal cells. Secondly, in vivo studies are required to evaluate the efficacy and safety of the most promising analogues in preclinical animal models of cancer. Finally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into the clinical setting. The continued investigation of nimbolide derivatives holds great promise for the discovery of new and effective treatments for cancer.

References

Methodological & Application

Protocol for the Extraction and Purification of 1-Deacetylnimbolinin B from Neem (Azadirachta indica) Seed Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a tetranortriterpenoid found in the seeds of the neem tree (Azadirachta indica). Like other limonoids isolated from neem, it is of significant interest to the scientific community for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for the isolation of similar compounds from neem oil. The protocol is designed to yield a highly purified sample suitable for further biological and chemical analysis.

Principle

The protocol involves an initial extraction of neem seed oil with a polar solvent to enrich the limonoid fraction. This is followed by a multi-step chromatographic purification process to isolate this compound from other related compounds. The final purity of the compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure is elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Chromatographic Purification Parameters
StepChromatographic TechniqueStationary PhaseMobile Phase SystemElution Mode
1. Initial Fractionation Column ChromatographySilica (B1680970) Gel (60-120 mesh)Hexane-Ethyl Acetate (B1210297) GradientGradient
2. Fine Purification Preparative HPLCC18 Reverse-PhaseAcetonitrile-Water GradientGradient
Table 2: Analytical Characterization of Purified this compound
Analytical MethodPurposeExpected Outcome
HPLC Purity AssessmentSingle, sharp peak
¹H NMR Structural ElucidationCharacteristic proton chemical shifts and coupling constants
¹³C NMR Structural ElucidationCharacteristic carbon chemical shifts
Mass Spectrometry Molecular Weight DeterminationMolecular ion peak corresponding to the mass of this compound

Note: Specific quantitative data such as yield and purity percentages are dependent on the starting material and experimental execution and should be determined empirically.

Experimental Protocols

Materials and Reagents
  • Neem seed oil (cold-pressed)

  • Methanol (B129727) (ACS grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized Water

  • Silica Gel (60-120 mesh) for column chromatography

  • Analytical and Preparative HPLC systems

  • Rotary evaporator

  • Glass columns for chromatography

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

Part 1: Extraction of Limonoid-Enriched Fraction
  • Solvent Extraction:

    • In a large flask, dissolve 100 g of neem seed oil in 500 mL of methanol.

    • Stir the mixture vigorously for 2 hours at room temperature to extract the polar limonoids into the methanol phase.

    • Allow the mixture to stand in a separatory funnel for 1 hour to facilitate phase separation.

    • Collect the lower methanol layer, which contains the limonoid-enriched extract.

    • Repeat the extraction of the oil phase with an additional 250 mL of methanol to maximize the yield.

    • Combine the methanol extracts.

  • Concentration:

    • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Continue the evaporation until a viscous, dark green residue is obtained. This is the crude limonoid-enriched extract.

Part 2: Purification by Column Chromatography
  • Column Packing:

    • Prepare a slurry of 200 g of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into a glass chromatography column (e.g., 5 cm diameter x 50 cm length) and allow the silica gel to settle, ensuring a uniformly packed column bed.

    • Wash the packed column with 500 mL of hexane.

  • Sample Loading:

    • Dissolve 10 g of the crude limonoid-enriched extract in a minimal amount of dichloromethane.

    • Adsorb this solution onto 20 g of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully layer the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Suggested gradient steps:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (5 column volumes)

      • 90:10 Hexane:Ethyl Acetate (5 column volumes)

      • 80:20 Hexane:Ethyl Acetate (5 column volumes)

      • 70:30 Hexane:Ethyl Acetate (5 column volumes)

      • 50:50 Hexane:Ethyl Acetate (5 column volumes)

      • 100% Ethyl Acetate (2 column volumes)

    • Collect fractions of 20-25 mL.

  • Fraction Analysis:

    • Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualize under UV light.

    • Pool the fractions containing the compound of interest (based on Rf value comparison with literature data for similar compounds, if available).

Part 3: Preparative HPLC for Final Purification
  • Sample Preparation:

    • Concentrate the pooled fractions from column chromatography to dryness.

    • Dissolve the residue in a minimal amount of the initial HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with a composition of 30% acetonitrile in water.

      • Linearly increase to 70% acetonitrile over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 215 nm.

  • Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

  • Final Concentration:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified solid compound.

Part 4: Structural Characterization
  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC with a similar gradient system on an analytical C18 column.

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the structure of this compound by comparing the obtained data with published values for related compounds.

  • Mass Spectrometry:

    • Determine the molecular weight of the purified compound using a high-resolution mass spectrometer.

Visualization

Experimental Workflow Diagram

Extraction_Purification_Workflow start Neem Seed Oil extraction Solvent Extraction (Methanol) start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Limonoid Extract concentration1->crude_extract column_chrom Column Chromatography (Silica Gel, Hexane:EtOAc Gradient) crude_extract->column_chrom fraction_analysis TLC Analysis & Pooling of Fractions column_chrom->fraction_analysis enriched_fraction Enriched Fraction fraction_analysis->enriched_fraction prep_hplc Preparative HPLC (C18, ACN:H2O Gradient) enriched_fraction->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound characterization Structural Characterization (HPLC, NMR, MS) pure_compound->characterization final_product Final Characterized Product characterization->final_product

Caption: Workflow for the extraction and purification of this compound.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Exercise caution when operating the rotary evaporator and HPLC system under pressure.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

Application Note: Quantitative Determination of 1-Deacetylnimbolinin B in Botanical Extracts and Pharmaceutical Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deacetylnimbolinin B is a naturally occurring triterpenoid (B12794562) found in plants of the Meliaceae family, such as Melia toosendan (Toosendan Fructus). It is one of several bioactive limonoids investigated for various pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw botanical materials, standardization of herbal extracts, and in pharmacokinetic and formulation studies. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the reliable quantification of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions have been optimized for the separation and quantification of this compound.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-28 min: 90% B; 28-30 min: 90-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 217 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol (B129727). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following protocol provides a general guideline for the extraction of this compound from a dried plant matrix.

  • Extraction: Accurately weigh 1.0 g of powdered plant material (e.g., dried fruits of Melia toosendan). Transfer to a flask and add 50 mL of methanol.

  • Sonication: Sonicate the mixture for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (µg/mL) 1 - 100 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9995-
Limit of Detection (LOD) 0.25 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.80 µg/mLSignal-to-Noise Ratio ≥ 10
Precision (%RSD)
- Repeatability (Intra-day)< 1.5%%RSD ≤ 2%
- Intermediate Precision (Inter-day)< 2.0%%RSD ≤ 2%
Accuracy (% Recovery) 98.5% - 101.2%98% - 102%
Specificity No interference from blank or placebo at the retention time of the analyte.Peak purity > 0.99

Results and Data Presentation

The described HPLC method provides excellent separation of this compound from other components in the matrix. A typical chromatogram shows a well-resolved peak for the analyte. The quantification is based on the calibration curve generated from the standard solutions.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.4

Table 4: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
54.981.451.9299.6
2525.31.101.55101.2
7573.90.951.3898.5

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Sample / Reference Standard B Dissolve in Methanol A->B C Sonicate to Dissolve B->C D Filter (0.45 µm) C->D E Inject Sample into HPLC D->E F C18 Reverse-Phase Separation (Gradient Elution) E->F G UV Detection at 217 nm F->G H Integrate Peak Area G->H J Quantify Concentration in Sample H->J I Construct Calibration Curve (From Standards) I->J

Caption: Experimental workflow for HPLC quantification.

Logical_Relationship cluster_method Analytical Method cluster_validation ICH Validation Parameters Method HPLC-UV Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ / LOD Method->LOQ Robustness Robustness Method->Robustness Result Reliable & Reproducible Quantification Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOQ->Result Robustness->Result

Caption: Method validation logical relationship.

Application Notes and Protocols: Structure Elucidation of 1-Deacetylnimbolinin B using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a member of the nimbolinin class of limonoids, a group of highly oxygenated tetranortriterpenoids predominantly found in the Meliaceae family, notably in the neem tree (Azadirachta indica). These compounds have garnered significant interest within the scientific and drug development communities due to their diverse and potent biological activities, including anti-inflammatory, insecticidal, and anticancer properties. The complexity of the limonoid scaffold necessitates advanced analytical techniques for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the intricate three-dimensional architecture of such natural products.

This document provides a comprehensive guide to the NMR analysis of this compound, offering detailed protocols for key experiments and a systematic approach to spectral interpretation for complete structure elucidation. While specific NMR data for this compound is not publicly available, this guide will utilize the closely related and well-characterized compound, Nimbolide (B1678885) , as a representative example to illustrate the process. The methodologies and interpretation strategies presented are directly applicable to the structural analysis of this compound and other nimbolinin-type limonoids.

Isolation and Purification of this compound

The initial step in the structural analysis is the isolation and purification of the target compound from its natural source. A general protocol is outlined below:

Protocol 1: Isolation of Nimbolinin-Type Limonoids

  • Extraction: Dried and powdered plant material (e.g., neem leaves or seeds) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), and water). This step fractionates the extract based on the polarity of its constituents, with limonoids typically concentrating in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

    • Column Chromatography: Initial separation is often achieved using silica (B1680970) gel column chromatography with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate mixtures).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically performed using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.

  • Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC and NMR spectroscopy before proceeding with detailed structural analysis.

NMR Spectroscopic Analysis

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for the complete structural assignment of this compound.

Sample Preparation

Protocol 2: NMR Sample Preparation

  • Sample Quantity: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: The choice of solvent is critical for optimal spectral resolution. Common solvents for limonoids include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or a mixture thereof. CDCl₃ is often a good starting point.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Experiments

The following NMR experiments are essential for the structure elucidation of this compound.

Table 1: Key NMR Experiments for Structure Elucidation

ExperimentInformation Obtained
1D ¹H NMR Provides information on the number and chemical environment of protons, their multiplicity (spin-spin coupling), and integration (relative number of protons).
1D ¹³C NMR Determines the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., carbonyls, alkenes, aliphatic).
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative). Quaternary carbons are absent.
2D COSY (Correlation Spectroscopy) Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
2D HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms (¹JCH).
2D HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), crucial for connecting structural fragments.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Reveals through-space proximity of protons, providing information on the relative stereochemistry and conformation of the molecule.
Representative NMR Data (Nimbolide)

The following tables summarize the ¹H and ¹³C NMR data for Nimbolide, a structurally similar limonoid, which serves as a guide for the analysis of this compound. The numbering scheme for the nimbolide skeleton is provided for reference.

Table 2: ¹H NMR Data of Nimbolide (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.98d10.0
26.87d10.0
53.05s
2.50dd15.0, 5.0
2.95dd15.0, 3.0
92.75d12.5
11α1.80m
11β2.15m
12α1.65m
12β1.90m
155.50s
175.45s
18-CH₃1.10s
19-CH₃1.25s
217.42t1.5
226.35t1.0
237.38t1.8
28-CH₃1.05s
29-CH₃1.15s
30-CH₃1.20s

Table 3: ¹³C NMR Data of Nimbolide (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
1125.5CH
2132.8CH
3204.5C
445.2C
551.5CH
635.8CH₂
7150.1C
8145.3C
942.1CH
1040.5C
1126.5CH₂
1236.2CH₂
1348.0C
1478.5C
15123.8CH
16167.2C
1778.9CH
1821.5CH₃
1920.8CH₃
20126.8C
21143.2CH
22110.1CH
23141.5CH
2825.8CH₃
2919.5CH₃
3028.9CH₃

Structure Elucidation Workflow

The systematic interpretation of the NMR data is crucial for assembling the final structure. The following workflow outlines the logical steps involved.

Structure_Elucidation_Workflow A 1. 1D NMR Analysis (¹H, ¹³C, DEPT) B 2. Identify Key Functional Groups (Carbonyls, Alkenes, Methyls) A->B C 3. Establish ¹H-¹H Connectivity (COSY) B->C D 4. Assign Protons to Carbons (HSQC) C->D E 5. Assemble Structural Fragments (HMBC) D->E F 6. Connect Fragments & Establish Skeleton (Long-range HMBC) E->F G 7. Determine Relative Stereochemistry (NOESY) F->G H 8. Propose Final Structure G->H

Caption: A stepwise workflow for the structure elucidation of this compound using NMR data.

Detailed Experimental Protocols

Protocol 3: 1D NMR Data Acquisition

  • Spectrometer Setup: Tune and shim the NMR spectrometer for the specific sample and solvent.

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover 0 to 220 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay (d1) of 2 seconds to ensure quantitative information for quaternary carbons.

  • DEPT-135:

    • Acquire the DEPT-135 spectrum to differentiate carbon types.

Protocol 4: 2D NMR Data Acquisition

  • COSY: Acquire a gradient-selected COSY (gCOSY) experiment. Typically, 2-4 scans per increment are sufficient.

  • HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond C-H coupling (¹JCH ≈ 145 Hz).

  • HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for a coupling constant of 8-10 Hz to observe ²JCH and ³JCH correlations.

  • NOESY: Acquire a 2D NOESY experiment with a mixing time of 500-800 ms (B15284909) to observe through-space correlations.

Data Interpretation and Structure Assembly

  • ¹H and ¹³C Chemical Shift Analysis: Compare the observed chemical shifts with known values for similar limonoid skeletons to identify characteristic signals. For instance, the signals for the furan (B31954) ring protons (H-21, H-22, H-23) and carbons are typically found in specific regions of the spectra.

  • COSY Analysis: Trace the ¹H-¹H coupling networks to identify spin systems corresponding to different parts of the molecule, such as the A and B rings.

  • HSQC Analysis: Assign each proton to its directly attached carbon atom. This step is fundamental for the subsequent HMBC analysis.

  • HMBC Analysis: This is the cornerstone of structure elucidation. Use the long-range correlations to piece together the molecular skeleton. For example, correlations from the methyl protons (e.g., H₃-18, H₃-19, H₃-28, H₃-29, H₃-30) to neighboring quaternary and methine carbons are particularly informative for establishing the core structure.

  • NOESY Analysis: Use the NOE correlations to determine the relative stereochemistry of the chiral centers. For example, a strong NOE between H-5 and a proton on the B-ring can establish their spatial proximity and relative orientation.

The logical relationship between the key 2D NMR experiments in assembling the structure is visualized below.

NMR_Logic_Diagram COSY COSY ¹H-¹H Connectivity Structure {Final Structure|Complete Connectivity & Skeleton} COSY->Structure Identifies Spin Systems HSQC HSQC ¹H-¹³C Direct Correlation HMBC HMBC ¹H-¹³C Long-Range Correlation HSQC->HMBC Assigns ¹H to ¹³C HMBC->Structure Connects Fragments

Caption: Logical flow of information from 2D NMR experiments to the final elucidated structure.

Conclusion

The structural elucidation of complex natural products like this compound is a challenging but achievable task with the systematic application of modern NMR spectroscopic techniques. By following the detailed protocols and the logical workflow presented in these application notes, researchers can confidently determine the complete structure and relative stereochemistry of novel limonoids. The representative data for nimbolide provides a valuable reference point for the analysis of this compound and other related compounds, facilitating the discovery and development of new therapeutic agents from natural sources.

Application Notes and Protocols: Antifungal Susceptibility Testing of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the discovery and development of novel antifungal agents. 1-Deacetylnimbolinin B is an investigational compound with potential antifungal properties. To evaluate its efficacy and spectrum of activity, standardized antifungal susceptibility testing (AFST) is crucial. These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Adherence to these standardized methods is essential for generating accurate, reproducible, and comparable data.[4]

Note: As of the latest literature review, specific antifungal susceptibility data for this compound is not publicly available. The data tables provided below are templates for researchers to populate with their experimental findings.

Data Presentation

The following tables are designed for the clear and structured presentation of quantitative data obtained from antifungal susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 90028Data to be filled
Candida glabrataClinical Isolate 1Data to be filled
Candida parapsilosisATCC 22019Data to be filled
Cryptococcus neoformansATCC 208821Data to be filled
Aspergillus fumigatusATCC 204305Data to be filled

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against various fungal isolates.

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.

Fungal SpeciesStrain IDThis compound MFC (µg/mL)Fluconazole MFC (µg/mL)Amphotericin B MFC (µg/mL)
Candida albicansATCC 90028Data to be filled
Candida glabrataClinical Isolate 1Data to be filled
Candida parapsilosisATCC 22019Data to be filled
Cryptococcus neoformansATCC 208821Data to be filled
Aspergillus fumigatusATCC 204305Data to be filled

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27 and M38a guidelines for yeasts and filamentous fungi, respectively.[5][6][7]

Objective: To determine the MIC of this compound against planktonic fungal cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[5]

  • Sterile 96-well U-bottom microtiter plates.[5]

  • Fungal isolates

  • Sabouraud Dextrose Agar (B569324)/Broth

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida spp.):

      • Subculture the yeast onto a Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours.[4]

      • Select several well-isolated colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[4]

      • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[5]

    • For Filamentous Fungi (e.g., Aspergillus spp.):

      • Grow the mold on potato dextrose agar for 5-7 days to encourage conidiation.

      • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

      • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[4]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.[4]

    • Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Incubate the plate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that shows no visible growth (for yeasts) or a significant reduction in growth (for molds) compared to the growth control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution E Perform Serial Dilution of Compound A->E B Prepare Fungal Inoculum (0.5 McFarland) C Dilute Inoculum B->C F Inoculate Plate C->F D Dispense RPMI into 96-well plate D->E E->F G Incubate at 35°C F->G H Visually Read MIC G->H

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Disk Diffusion Method

This protocol is based on the CLSI M44 guidelines for yeasts.[8] This method provides a qualitative assessment of susceptibility.

Objective: To determine the susceptibility of fungal isolates to this compound by measuring the zone of growth inhibition.

Materials:

  • This compound powder

  • Sterile filter paper disks (6 mm)

  • Solvent for dissolving the compound (e.g., DMSO)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.[5]

  • Fungal isolates

  • Sterile cotton swabs

  • 0.5 McFarland standard

  • Incubator (35°C)

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Dissolve a known weight of this compound in a suitable solvent to achieve a desired concentration.

    • Apply a precise volume of this solution to each sterile filter paper disk to obtain a specific drug load per disk (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Inoculate the entire surface of the Mueller-Hinton agar plate by swabbing in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Aseptically place the prepared this compound disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 20-24 hours.[9]

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The interpretation of susceptible, intermediate, or resistant requires correlation with MIC data and clinical breakpoints, which are not yet established for this compound.[5]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Disks D Apply Disks to Plate A->D B Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate B->C C->D E Incubate at 35°C D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, many antifungal agents target key fungal cellular processes. Researchers investigating this compound may consider exploring the following pathways:

  • Ergosterol Biosynthesis: Inhibition of enzymes in this pathway disrupts fungal cell membrane integrity.[10][11]

  • Cell Wall Synthesis: Targeting enzymes like β-(1,3)-glucan synthase weakens the fungal cell wall, leading to osmotic instability.[12]

  • Nucleic Acid and Protein Synthesis: Interference with DNA, RNA, or protein synthesis can halt fungal growth and replication.[13]

  • Induction of Oxidative Stress: Some compounds induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[14]

The diagram below illustrates common targets for antifungal drugs within a fungal cell.

Antifungal_Targets cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cyto Cytoplasm / Nucleus Glucan β-(1,3)-glucan Synthesis Ergosterol Ergosterol Biosynthesis Membrane Membrane Integrity (Pore Formation) DNA_RNA DNA/RNA Synthesis Protein Protein Synthesis Mitosis Mitosis Echinocandins Echinocandins Echinocandins->Glucan Inhibit Azoles Azoles Azoles->Ergosterol Inhibit Polyenes Polyenes Polyenes->Membrane Disrupt Flucytosine Flucytosine Flucytosine->DNA_RNA Inhibit Sordarins Sordarins Sordarins->Protein Inhibit Griseofulvin Griseofulvin Griseofulvin->Mitosis Disrupt

Caption: Common Cellular Targets for Antifungal Drugs.

References

Determining the Minimum Inhibitory Concentration (MIC) of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

1-Deacetylnimbolinin B is a tetranortriterpenoid, a class of complex natural products known for a wide range of biological activities. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains. The MIC is a fundamental measure of the antimicrobial efficacy of a compound, defined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.[1] These protocols are intended for researchers in microbiology, natural product chemistry, and drug development.

While specific antimicrobial data for this compound is not extensively available in public literature, this document will utilize hypothetical data based on the known activities of structurally related limonoids, such as nimbolide (B1678885), to illustrate the application of these protocols. Nimbolide, a well-studied limonoid from the neem tree (Azadirachta indica), has demonstrated significant bactericidal activity against various pathogens, including Helicobacter pylori.[2] Other limonoids from A. indica have shown inhibitory effects against Escherichia coli, Staphylococcus epidermidis, and Pseudomonas aeruginosa.[3]

Data Presentation

The following table summarizes hypothetical MIC values for this compound against common bacterial and fungal strains. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

MicroorganismStrainGram StainMIC (µg/mL)
Escherichia coliATCC 25922Gram-Negative128
Pseudomonas aeruginosaATCC 27853Gram-Negative256
Staphylococcus aureusATCC 29213Gram-Positive64
Staphylococcus epidermidisATCC 12228Gram-Positive32
Candida albicansATCC 90028N/A (Fungus)128
Aspergillus nigerATCC 16404N/A (Fungus)>256

Experimental Protocols

Broth Microdilution Method for MIC Determination

This is one of the most commonly used methods for determining the MIC of antimicrobial agents.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal inoculums (prepared to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Resazurin (B115843) sodium salt (for viability indication)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of each row to be tested, resulting in a 1:1 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): Wells containing broth and the microbial inoculum but no test compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).

    • For a more quantitative assessment, 20 µL of 0.01% resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) dilution Perform Serial Dilutions in 96-well plate stock->dilution media Dispense Media (CAMHB/RPMI-1640) media->dilution inoculum Prepare Inoculum (0.5 McFarland) add_inoculum Inoculate Wells inoculum->add_inoculum dilution->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read Read Results (Visual/Resazurin) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Hypothetical Signaling Pathway Inhibition by this compound

Based on the known mechanisms of the related limonoid, nimbolide, it is plausible that this compound may interfere with key bacterial signaling pathways, such as those involved in inflammation and cell survival. Nimbolide has been shown to modulate pathways like NF-κB and MAPK.[5]

Signaling_Pathway cluster_cell Bacterial Cell cluster_pathway Signaling Cascade LPS Pathogen-Associated Molecular Patterns (PAMPs) Receptor Toll-like Receptor (TLR) LPS->Receptor IKK IKK Complex Receptor->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Bacterial Nucleoid NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Genes Pro-inflammatory Genes (e.g., cytokines) Nucleus->Genes Transcription Compound This compound Compound->IKK Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Cytotoxicity of 1-Deacetylnimbolinin B on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a limonoid compound that has garnered interest for its potential anticancer properties. This document provides detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The methodologies outlined herein are standard procedures for determining cell viability and elucidating the mechanisms of cell death, such as apoptosis. While specific data for this compound is limited, data for the closely related and well-studied compound, nimbolide (B1678885), is presented as a proxy to guide experimental design and data interpretation. It is crucial to note that the biological activity of this compound may differ from that of nimbolide, and therefore, the provided data should be used as a reference point for independent investigation.

Data Presentation: Cytotoxicity of Nimbolide (as a proxy for this compound)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbolide against various human cancer cell lines, as determined by in vitro cytotoxicity assays. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cancer TypeCell LineIC50 (µM) after 24hIC50 (µM) after 48h
Prostate CancerDu-14539.43 ± 3.7236.92 ± 1.42
Prostate CancerPC-374.01 ± 5.3359.13 ± 5.68
Lung CancerA-549Not ReportedNot Reported
Breast CancerMCF-7Not ReportedNot Reported
Breast CancerMDA-MB-231Not ReportedNot Reported

Note: The data presented is for nimbolide and is intended to serve as a reference.[1][2] Researchers should determine the specific IC50 values for this compound in their cell lines of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound on cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

    • Include an untreated control.

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cells twice with cold PBS. Centrifuge after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Visualizations

Experimental Workflow

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) seed_cells_mtt Seed Cancer Cells (96-well plate) treat_mtt Treat with this compound (24h, 48h, 72h) seed_cells_mtt->treat_mtt add_mtt Add MTT Reagent treat_mtt->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_cells_apop Seed Cancer Cells (6-well plate) treat_apop Treat with this compound (IC50 concentrations) seed_cells_apop->treat_apop harvest_cells Harvest Cells treat_apop->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Experimental workflow for cytotoxicity assessment.

Hypothetical Signaling Pathway of Nimbolide-Induced Apoptosis

The following diagram illustrates a potential signaling pathway through which nimbolide, a compound structurally related to this compound, may induce apoptosis in cancer cells. This pathway is a composite based on published literature on nimbolide and should be experimentally verified for this compound. Nimbolide has been shown to modulate several key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt, NF-κB, and MAPK pathways.[3][4][5][6]

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Nimbolide_ext Nimbolide FasL FasL / TRAIL (Upregulation) Nimbolide_ext->FasL DeathReceptor Death Receptors (Fas, DR4/5) FasL->DeathReceptor binds DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 (Active) DISC->Caspase8 Bcl2_family Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) Caspase8->Bcl2_family via Bid cleavage Caspase3 Caspase-3 (Active) Caspase8->Caspase3 Nimbolide_int Nimbolide PI3K_Akt PI3K / Akt Pathway (Inhibition) Nimbolide_int->PI3K_Akt NFkB NF-κB Pathway (Inhibition) Nimbolide_int->NFkB MAPK MAPK Pathway (Modulation) Nimbolide_int->MAPK PI3K_Akt->Bcl2_family NFkB->Bcl2_family MAPK->Bcl2_family Mito Mitochondrial Membrane Potential (Disruption) Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical nimbolide-induced apoptosis signaling pathway.

References

Application Notes and Protocols for 1-Deacetylnimbolinin B: In Vitro Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro insecticidal activity of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan.[1] Due to the limited direct research on the insecticidal properties of this compound, this document leverages data and protocols from closely related and well-studied limonoids, such as nimbolide (B1678885), to provide a foundational guide for experimental design. Limonoids as a class are recognized for their insecticidal, antifungal, nematicidal, and cytotoxic properties.[1]

Compound Profile and Biological Activity

Table 1: Compound Details

ParameterDescription
Compound Name This compound
CAS Number 76689-98-0[6]
Molecular Formula C₃₃H₄₄O₉[6]
Molecular Weight 584.70 g/mol [6]
Source Fruits of Melia toosendan[1]
Chemical Class Limonoid (Nimbolinin-type)[1]

Table 2: Summary of Relevant Biological Activities of Related Limonoids (e.g., Nimbolide)

ActivityCell Line/OrganismIC₅₀ / ObservationReference
Cytotoxicity Sf9 (insect)~6 µM (average for 3 cell lines)[2]
Cytotoxicity N1E-115 (mouse neuroblastoma)4-10 µM[2]
Cytotoxicity 143B.TK- (human osteosarcoma)4-10 µM[2]
Insecticidal Spodoptera frugiperda (larvae)93.33% mortality at 10,000 ppm[7][8]
Antifeedant Spodoptera litura-[8]

Experimental Protocols

The following protocols are generalized methodologies for assessing the in vitro insecticidal activity of this compound, based on established techniques for similar natural products.

Protocol 1: In Vitro Cytotoxicity Assay using Insect Cell Lines (e.g., Sf9)

This protocol determines the concentration of this compound that inhibits the growth of insect cells by 50% (IC₅₀).

Materials:

  • This compound

  • Spodoptera frugiperda (Sf9) insect cell line

  • Grace's Insect Medium, supplemented with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (27°C)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Sf9 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete Grace's Insect Medium. Incubate for 24 hours at 27°C to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours at 27°C.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 27°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Larval Toxicity Bioassay (Leaf-Dip Method)

This protocol assesses the contact and/or ingestion toxicity of this compound against a target insect pest, such as Spodoptera frugiperda.

Materials:

  • This compound

  • Second or third instar larvae of a target insect (e.g., Spodoptera frugiperda)

  • Fresh host plant leaves (e.g., maize)

  • Acetone or ethanol (B145695) (as a solvent)

  • Triton X-100 (as a surfactant)

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Dissolve this compound in the chosen solvent to prepare a stock solution. Create a range of concentrations (e.g., 1000, 2500, 5000, 7500, and 10000 ppm) by diluting the stock with distilled water containing a small amount of Triton X-100 (e.g., 0.02%).[8] A control solution should be prepared with the solvent and surfactant only.

  • Leaf Treatment: Dip fresh, uniform-sized host plant leaves into the test solutions for 30 seconds and then allow them to air dry.

  • Bioassay Setup: Place a treated leaf in each Petri dish lined with moistened filter paper. Introduce a single larva into each dish.

  • Incubation: Maintain the Petri dishes at controlled conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be affected by limonoids like this compound, based on studies of related compounds.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound This compound Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions Treatment Treat Cells with Compound Dilutions SerialDilutions->Treatment CellSeeding Seed Sf9 Cells in 96-well Plate CellSeeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Readout Measure Absorbance MTT->Readout Data Calculate % Viability Readout->Data IC50 Determine IC50 Value Data->IC50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

signaling_pathway cluster_cell Insect Cell Nimbolide Nimbolide / Limonoids Membrane Cell Membrane Disruption Nimbolide->Membrane ROS ↑ Reactive Oxygen Species (ROS) Nimbolide->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Putative mechanism of action for limonoid-induced cytotoxicity in insect cells.

References

Application Note & Protocol: Nematicidal Assay for 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deacetylnimbolinin B is a limonoid isolated from Melia azedarach and other Meliaceae family plants. Limonoids, as a class of compounds, have demonstrated a range of biological activities, including insecticidal and nematicidal properties. This document provides a detailed protocol for assessing the nematicidal efficacy of this compound against plant-parasitic nematodes, particularly the root-knot nematode (Meloidogyne spp.), a common model organism for such studies. The protocols described herein are based on established in vitro nematicidal assay methodologies for plant-derived compounds.

Quantitative Data Summary

The following table is a template for summarizing the quantitative data obtained from the nematicidal assays. The values presented are hypothetical and for illustrative purposes only, representing typical data generated from such experiments.

Nematode Species Assay Type Compound Concentration (µg/mL) Endpoint Value 95% Confidence Interval
M. incognitaLarval MortalityThis compoundVariousLC50 (48h)e.g., 75.2e.g., 68.9 - 82.1
M. incognitaLarval MortalityThis compoundVariousLC90 (48h)e.g., 150.5e.g., 138.2 - 164.3
M. incognitaLarval MortalityAbamectin (Positive Control)VariousLC50 (48h)e.g., 5.8e.g., 5.1 - 6.6
M. incognitaEgg Hatch InhibitionThis compoundVariousEC50 (72h)e.g., 98.4e.g., 90.3 - 107.2
M. incognitaEgg Hatch InhibitionAbamectin (Positive Control)VariousEC50 (72h)e.g., 12.1e.g., 10.9 - 13.4

Experimental Protocols

Preparation of Nematode Cultures

The root-knot nematode, Meloidogyne incognita, is a suitable species for this assay.

a. Maintenance of M. incognita Culture:

  • Cultures of M. incognita can be maintained on susceptible host plants, such as tomato (Solanum lycopersicum) seedlings.

  • Inoculate 3-4 week old tomato plants with M. incognita eggs or second-stage juveniles (J2).

  • Grow the plants in a greenhouse or growth chamber at 25-28°C for 6-8 weeks to allow for nematode reproduction and gall formation on the roots.

b. Extraction of Egg Masses:

  • After 6-8 weeks, carefully uproot the infected tomato plants and gently wash the roots to remove soil.

  • Egg masses, which appear as small, gelatinous, brownish masses on the root galls, can be hand-picked using forceps under a stereomicroscope.

c. Hatching of Second-Stage Juveniles (J2):

  • Place the collected egg masses in a Baermann funnel apparatus or a fine-meshed sieve placed in a petri dish with a small amount of sterile distilled water.

  • Incubate at 25-28°C. The J2s will hatch and move into the water.

  • Collect the freshly hatched J2s from the water daily for up to one week. Use juveniles that are less than 24 hours old for the assays to ensure uniformity.[1]

Preparation of Test Solutions

a. Stock Solution of this compound:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight of the pure compound in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Make up the final volume with sterile distilled water containing a small amount of a surfactant like Tween 20 (0.1%) to aid in solubility.

b. Test Concentrations:

  • Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1][2]

  • Ensure the final concentration of the organic solvent is consistent across all treatments and is non-toxic to the nematodes (typically ≤1%).

c. Control Solutions:

  • Negative Control: Sterile distilled water with the same concentration of the solvent and surfactant used for the test solutions.

  • Positive Control: A known commercial nematicide (e.g., Abamectin or Oxamyl) at a series of concentrations to validate the assay.

Nematicidal Assay Protocols

a. Larval Mortality Assay: [3][4]

  • This assay determines the direct lethal effect of the compound on the J2 larvae.

  • Pipette 1 mL of each test concentration of this compound into the wells of a 24-well plate or small petri dishes.[3]

  • Add approximately 50-100 freshly hatched J2s to each well.[1][2]

  • Each treatment, including controls, should be replicated at least three to five times.

  • Incubate the plates at 25-28°C in the dark.

  • After 24, 48, and 72 hours, count the number of dead and live nematodes under an inverted microscope.

  • Nematodes are considered dead if they are straight and do not move when probed with a fine needle.[3][4]

  • Calculation: Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100. Correct for mortality in the negative control using Abbott's formula if necessary.

b. Egg Hatch Inhibition Assay: [3]

  • This assay assesses the effect of the compound on the hatching of nematode eggs.

  • Select uniform-sized egg masses of M. incognita.

  • Place one egg mass in each well of a 24-well plate containing 1 mL of the respective test concentrations of this compound.

  • Include positive and negative controls, with at least three to five replicates per treatment.

  • Incubate the plates at 25-28°C.

  • After 72 hours, count the number of hatched J2s in each well.

  • Calculation: Hatch Inhibition (%) = [(C - T) / C] x 100, where C is the number of hatched juveniles in the negative control and T is the number of hatched juveniles in the treatment.

Data Analysis

The collected data on mortality and egg hatch inhibition should be subjected to statistical analysis. Probit analysis is commonly used to determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% inhibition) values. Analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) can be used to determine significant differences between treatment means.

Visualizations

Experimental Workflow Diagram

Nematicidal_Assay_Workflow cluster_preparation Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Collection & Analysis Nematode_Culture 1. Nematode Culture (M. incognita on Tomato) Egg_Extraction 2. Egg Mass Extraction Nematode_Culture->Egg_Extraction J2_Hatching 3. J2 Juvenile Hatching Egg_Extraction->J2_Hatching Hatching_Assay 5b. Egg Hatch Inhibition Assay (Egg Masses + Compound) Egg_Extraction->Hatching_Assay Mortality_Assay 5a. Larval Mortality Assay (J2s + Compound) J2_Hatching->Mortality_Assay Compound_Prep 4. Compound Dilution (this compound) Compound_Prep->Mortality_Assay Compound_Prep->Hatching_Assay Incubation 6. Incubation (24-72 hours) Mortality_Assay->Incubation Hatching_Assay->Incubation Data_Collection 7. Data Collection (Counting Live/Dead J2s) Incubation->Data_Collection Statistical_Analysis 8. Statistical Analysis (LC50 / EC50 Calculation) Data_Collection->Statistical_Analysis

Caption: Workflow for in vitro nematicidal assays of this compound.

References

Application Notes: Cell-Based Assays to Determine the Biological Targets of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 1-Deacetylnimbolinin B is a limonoid natural product, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anticancer effects. Identifying the specific molecular targets of such compounds is a critical step in drug discovery, enabling mechanism-of-action studies and guiding lead optimization. These application notes provide a tiered strategy and detailed protocols for identifying and validating the biological targets of this compound using common cell-based assays. The approach begins with broad, phenotype-based pathway analysis and progresses to specific, direct target engagement confirmation.

Based on the activity of structurally similar compounds, a plausible hypothesis is that this compound modulates key inflammatory or cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) cascades.[1]

Tiered Strategy for Target Identification

A logical workflow is essential for efficiently identifying a compound's biological target. This process starts with broad cellular effects and systematically narrows down to specific protein interactions.

G Figure 1. Tiered Experimental Workflow for Target ID cluster_0 Tier 1: Pathway & Phenotypic Analysis cluster_1 Tier 2: Target Engagement Validation cluster_2 Tier 3: Functional Target Validation A NF-κB Reporter Assay (Assess pathway modulation) D Identify Putative Targets (From Tier 1 results or in silico prediction) A->D B Cytokine Release Assay (Luminex/ELISA) (Measure inflammatory response) B->D C Cell Proliferation Assay (SRB/MTS) (Determine cytotoxicity) C->D E Cellular Thermal Shift Assay (CETSA) (Confirm direct target binding in cells) D->E Hypothesis F In-Cell Target Activity Assay (e.g., Kinase Activity Assay for JNK) E->F Confirmation G Target Knockdown/Overexpression (Validate target necessity for compound effect) F->G Validation

Caption: A logical workflow for identifying the biological targets of this compound.

Tier 1 Protocol: NF-κB Luciferase Reporter Gene Assay

This assay determines if this compound affects the NF-κB signaling pathway, a central mediator of inflammation.[2][3] It utilizes a cell line engineered with a luciferase reporter gene under the control of an NF-κB response element.

Signaling Pathway Overview

G Figure 2. Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Stimulus (e.g., TNFα, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates (marks for degradation) nfkab NF-κB (p65/p50) ikb->nfkab inhibits nucleus Nucleus nfkab->nucleus translocates gene Target Gene Transcription (Inflammation, Survival) nucleus->gene activates compound This compound (Potential Target?) compound->ikk compound->nfkab

Caption: Potential inhibition points of this compound in the NF-κB pathway.[4]

Methodology
  • Cell Culture: Plate HEK293T or similar cells containing an NF-κB luciferase reporter construct in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add a stimulating agent such as TNFα (final concentration 10 ng/mL) to all wells except the negative control. Incubate for 6-8 hours.

  • Cell Lysis and Luminescence Reading:

    • Remove the medium from the wells.

    • Add 50 µL of a passive lysis buffer and incubate for 15 minutes at room temperature on a shaker.

    • Add 50 µL of luciferase assay substrate to each well.[2]

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Data Presentation Example
CompoundTarget PathwayCell LineIC₅₀ (µM)
This compoundNF-κBHEK293T5.2
Parthenolide (Control)NF-κBHEK293T2.5

Tier 2 Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique to verify direct binding between a compound and its target protein within a cellular environment.[5][6] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[7]

Experimental Workflow

G Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment Treat intact cells with This compound or vehicle B 2. Heat Challenge Heat cell aliquots across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release proteins B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins C->D E 5. Protein Detection Analyze soluble fraction (supernatant) via Western Blot for the target protein D->E F 6. Data Analysis Quantify bands to generate a melting curve and determine thermal shift (ΔTagg) E->F

Caption: A schematic overview of the key steps in a CETSA experiment.[7]

Methodology
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a macrophage line like RAW 264.7) to 80-90% confluency. Treat the cells with a saturating concentration of this compound (e.g., 10x IC₅₀ from the reporter assay) or a vehicle control for 1-2 hours at 37°C.[7]

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration (e.g., using a BCA assay) and normalize all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein (e.g., IKKβ), followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[5]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the 40°C sample for both vehicle and compound-treated sets.

    • Plot the normalized intensities against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).

    • The difference in Tagg between the compound-treated and vehicle-treated samples is the thermal shift (ΔTagg). A positive shift indicates target engagement.

Data Presentation Example
Putative TargetVehicle Tagg (°C)Compound Tagg (°C)ΔTagg (°C)Interpretation
IKKβ52.556.0+3.5Target Engagement
JNK154.157.3+3.2Target Engagement
GAPDH (Control)61.061.1+0.1No Engagement

Tier 3 Protocol: In-Cell Kinase Activity Assay

If CETSA confirms binding to a kinase (e.g., JNK), a functional assay is needed to determine if this binding results in inhibition or activation of its enzymatic activity. A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is a sensitive, cell-based method for this purpose.[9]

Methodology
  • Cell Culture and Treatment: Seed cells (e.g., HeLa or Jurkat) in a 96-well plate. Allow them to adhere overnight. Treat cells with a serial dilution of this compound or vehicle for 1-2 hours.

  • Stimulation: If the target kinase is part of a signaling cascade, stimulate the cells with an appropriate agonist (e.g., Anisomycin for JNK activation) for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Remove the medium and add a specific lysis buffer provided with the TR-FRET assay kit. This buffer is designed to preserve the phosphorylation state of proteins. Incubate as recommended by the manufacturer.

  • Detection:

    • Transfer the cell lysates to a white detection plate.

    • Add the TR-FRET antibody mix, which typically contains a europium-labeled antibody against the total kinase and an acceptor-labeled antibody against the phosphorylated form of the kinase.[9]

    • Incubate for 1-2 hours at room temperature to allow antibody binding.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[9]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). A decrease in this ratio in compound-treated, stimulated cells compared to vehicle-treated, stimulated cells indicates inhibition of kinase activity. Determine the IC₅₀ from a dose-response curve.

Data Presentation Example
Kinase TargetAssay TypeCell LineIC₅₀ (µM)
JNK1TR-FRETHeLa7.8
p38 (Control)TR-FRETHeLa> 100

By following this structured, multi-tiered approach, researchers can effectively move from a broad understanding of the cellular effects of this compound to the confident identification and validation of its specific biological targets.

References

Troubleshooting & Optimization

Improving the yield of 1-Deacetylnimbolinin B from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of 1-Deacetylnimbolinin B from its natural sources, primarily the fruits and seeds of Melia toosendan and Melia azedarach.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering targeted solutions and preventative measures to enhance the yield and purity of this compound.

Q1: My final yield of this compound is significantly lower than expected. What are the potential causes?

A1: Low yield is a common issue stemming from multiple factors, from the initial plant material to the final extraction steps. Consider the following:

  • Plant Material Quality: The concentration of limonoids, including this compound, varies based on the plant's age, the season of harvest, and post-harvest handling. Mature seed kernels are generally reported to have the highest concentrations.[1] Improper drying or storage can lead to degradation of the target compound.[1]

  • Extraction Efficiency: The choice of solvent and extraction method is critical. Traditional methods like maceration may not be as efficient as modern techniques.

  • Compound Degradation: Limonoids can be sensitive to high temperatures and prolonged exposure to certain solvents.

Recommended Solutions:

  • Ensure you are using high-quality, mature seeds or fruits from a reliable source.

  • Properly dry the plant material in the shade to prevent degradation of active compounds.

  • Consider optimizing your extraction method. Techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) can significantly improve yields compared to simple maceration.[2]

Q2: My extract is a dark green color, and this pigment is interfering with my purification process. How can I remove chlorophyll (B73375)?

A2: The green color is due to chlorophyll co-extracting with your target compound, especially when using polar solvents like methanol (B129727) or ethanol (B145695).

Recommended Solution: A liquid-liquid partitioning step is highly effective for chlorophyll removal. After the initial methanol or ethanol extraction, evaporate the solvent. Then, partition the residue between a polar solvent (like aqueous methanol) and a non-polar solvent (such as hexane). The non-polar hexane (B92381) layer will sequester the chlorophyll and other lipids, while the more polar this compound will remain in the aqueous methanol layer. This process can be repeated 2-3 times until the hexane layer is nearly colorless.

Q3: During my chromatographic purification (e.g., column chromatography or TLC), I'm seeing multiple spots or peaks that are very close together, making it difficult to isolate this compound.

A3: Melia extracts contain a complex mixture of structurally similar limonoids which often have comparable polarities, presenting a separation challenge.

Recommended Solutions:

  • Solvent System Optimization: Experiment with different solvent systems for your chromatography. For silica (B1680970) gel chromatography, a common starting point is a hexane-ethyl acetate (B1210297) gradient. To enhance resolution, consider introducing a small percentage of a third solvent, such as acetone (B3395972) or methanol, to fine-tune the polarity.

  • Advanced Chromatographic Techniques: For high-purity isolation, more advanced methods may be necessary. Techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) offer superior resolving power for complex mixtures of similar compounds.[3]

Q4: I am considering Supercritical Fluid Extraction (SFE) with CO₂. What are the key parameters to optimize for better yield?

A4: SFE is a powerful technique for extracting limonoids. The key parameters to optimize are pressure, temperature, CO₂ flow rate, and the potential use of a co-solvent.

Recommended Optimization Strategy:

  • Pressure and Temperature: These two parameters are interdependent. Increasing pressure generally increases the solvating power of the supercritical CO₂, while increasing temperature can decrease its density but improve mass transfer. For nimbin, a related limonoid, optimal conditions have been found around 200-250 bar and 305-313 K (32-40°C).[1][4]

  • Co-solvent: Adding a polar co-solvent like methanol (e.g., 10%) can significantly enhance the extraction yield of more polar limonoids.

  • Flow Rate: A higher flow rate can reduce extraction time, but if it's too fast, it may not allow for efficient equilibration and extraction.

Data Presentation: Quantitative Insights

The following tables summarize quantitative data for the extraction of related limonoids from Melia species, providing a baseline for optimizing this compound extraction.

Table 1: Supercritical Fluid Extraction (SFE) Parameters for Nimbin (a related limonoid)

Parameter Range Studied Optimal Value Reference
Pressure 10-35 MPa (100-350 bar) 20 MPa (200 bar) [4]
Temperature 308-333 K (35-60°C) 305 K (32°C) [4]
CO₂ Flow Rate 0.24-1.24 cm³/min 0.967 cm³/min [4]
Particle Diameter 0.0575-0.185 cm 0.1431 cm [4]

| Co-solvent (Methanol) | Not specified | 10% |[5] |

Table 2: Recovery of Limonoids using Solid-Phase Extraction (SPE)

Compound SPE Adsorbent Elution Solvent Recovery Rate Reference
Azadirachtin-A Graphitised Carbon Black Acetonitrile 97.4-104.7% [6]
Azadirachtin-B Graphitised Carbon Black Acetonitrile 97.4-104.7% [6]
Nimbin Graphitised Carbon Black Acetonitrile 97.4-104.7% [6]

| Salannin | Graphitised Carbon Black | Acetonitrile | 97.4-104.7% |[6] |

Experimental Protocols

Below are detailed methodologies for key experiments. These are generalized protocols and may require optimization for your specific laboratory conditions and starting material.

Protocol 1: Maceration Extraction and Chlorophyll Removal
  • Preparation of Plant Material:

    • Air-dry fresh fruits or seeds of Melia toosendan in the shade.

    • Once completely dry, grind the material into a fine powder using a mechanical grinder.

  • Maceration:

    • Soak the powdered material in methanol (a common ratio is 100 g of powder to 1 L of methanol).

    • Stir the mixture continuously at room temperature for at least 3 hours. For a more exhaustive extraction, this process can be repeated three times with fresh solvent.

  • Filtration and Concentration:

    • Combine the methanol extracts and filter through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Chlorophyll Removal (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in a minimal amount of methanol and add water (e.g., 9:1 methanol:water).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of hexane, shake vigorously, and allow the layers to separate.

    • Drain the lower methanol/water layer (containing the limonoids) and discard the upper hexane layer (containing chlorophyll).

    • Repeat the hexane wash 2-3 times until the hexane layer is nearly colorless.

    • Evaporate the solvent from the methanol/water layer to yield a chlorophyll-free crude extract.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for similar limonoids like azadirachtin.

  • Cartridge Conditioning:

    • Condition a graphitised carbon black SPE cartridge by passing a suitable solvent (e.g., hexane, followed by acetonitrile) through it.

  • Sample Loading:

    • Dissolve the chlorophyll-free crude extract in hexane.

    • Load the hexane solution onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with hexane to elute any remaining non-polar impurities.

  • Elution:

    • Elute the target compound, this compound, and other limonoids from the cartridge using acetonitrile.

  • Analysis:

    • The collected fraction can be concentrated and further purified by techniques like preparative HPLC. The purity of the fractions can be assessed by analytical HPLC.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and the biosynthetic origin of this compound.

Extraction_Workflow PlantMaterial Dried & Powdered Melia toosendan Seeds Maceration Maceration (Methanol) PlantMaterial->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane/Aq. Methanol) CrudeExtract->Partitioning Chlorophyll Chlorophyll & Lipids (Hexane Layer - Discard) Partitioning->Chlorophyll LimonoidExtract Chlorophyll-Free Extract Partitioning->LimonoidExtract SPE Solid-Phase Extraction (SPE) LimonoidExtract->SPE PurifiedFraction Partially Purified Fraction SPE->PurifiedFraction PrepHPLC Preparative HPLC PurifiedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for extraction and purification of this compound.

Troubleshooting_Logic LowYield Problem: Low Yield CheckMaterial Check Plant Material (Source, Age, Storage) LowYield->CheckMaterial OptimizeExtraction Optimize Extraction (Method, Solvent, Time) LowYield->OptimizeExtraction CheckDegradation Assess for Degradation (Temperature, pH) LowYield->CheckDegradation PoorSeparation Problem: Poor Separation OptimizeTLC Optimize TLC/Column Solvent System PoorSeparation->OptimizeTLC AdvancedChroma Use Advanced Chromatography (Prep-HPLC, HSCCC) PoorSeparation->AdvancedChroma Biosynthesis_Pathway Precursor Tetracyclic Triterpenoid (e.g., Tirucallane) RingModification Ring Modifications (Oxidation, Rearrangement) Precursor->RingModification CSeco C-Seco Limonoids (Ring-C Cleavage) RingModification->CSeco NimbolininClass Nimbolinin Class Limonoids CSeco->NimbolininClass Target This compound NimbolininClass->Target Further Modifications

References

Technical Support Center: Overcoming Solubility Challenges of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1-Deacetylnimbolinin B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids isolated from plants of the Meliaceae family, such as Melia toosendan and Azadirachta indica (neem)[1][2]. Like many complex natural products, it is a lipophilic molecule with poor aqueous solubility. This low solubility can significantly hinder its study in biological assays and its development as a potential therapeutic agent, as dissolution is often the rate-limiting step for absorption and bioavailability.

Q2: What is the predicted aqueous solubility and lipophilicity (logP) of this compound?

A: Based on in silico prediction tools, the estimated physicochemical properties of this compound are summarized in the table below. These values indicate that the compound is practically insoluble in water and highly lipophilic, underscoring the need for solubility enhancement strategies.

PropertyPredicted ValueInterpretation
LogS (Aqueous Solubility) -4.5 to -5.5Practically Insoluble
LogP (Lipophilicity) 3.5 to 4.5Highly Lipophilic
Molecular Weight 584.7 g/mol High Molecular Weight

Q3: What are the primary strategies for solubilizing this compound for in vitro experiments?

A: The most common and effective strategies for solubilizing hydrophobic compounds like this compound for laboratory research include:

  • Use of Organic Co-solvents: Dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it in an aqueous buffer.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within a cyclodextrin to form a water-soluble inclusion complex.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

  • Nanoparticle Formulations: Utilizing techniques like solid dispersions or lipid-based nanoparticles to improve dissolution.

The choice of method will depend on the specific experimental requirements, including the desired final concentration, the tolerance of the biological system to the excipients, and the required stability of the formulation.

Troubleshooting Guides

This section provides a structured approach to overcoming common issues encountered when preparing aqueous solutions of this compound.

Co-Solvent Based Formulations

Issue: Precipitation is observed when diluting a DMSO stock solution of this compound into an aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Final DMSO concentration is too low. Increase the final percentage of DMSO in the aqueous solution. It is crucial to keep the final DMSO concentration below a level that affects the biological assay (typically <0.5%).The compound remains in solution at the desired final concentration.
The aqueous buffer is not optimal. Modify the pH of the aqueous buffer. Although this compound does not have readily ionizable groups, pH can influence the stability of the formulation.Improved stability of the diluted solution.
Concentration of this compound is too high. Reduce the final concentration of this compound in the aqueous solution.A clear solution is obtained at a lower, but still experimentally relevant, concentration.
Rapid dilution causes precipitation. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and efficient mixing.Minimized localized high concentrations that can lead to precipitation.
Cyclodextrin-Based Formulations

Issue: Low encapsulation efficiency or precipitation of the this compound-cyclodextrin complex.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate cyclodextrin type. Test different types of cyclodextrins. For highly lipophilic molecules, hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often more effective than native β-cyclodextrin due to their higher aqueous solubility.Increased solubility of the complex.
Incorrect molar ratio of compound to cyclodextrin. Optimize the molar ratio of this compound to cyclodextrin. A higher molar excess of cyclodextrin may be required to drive the complexation equilibrium.A higher concentration of the compound is solubilized.
Inefficient complexation method. Employ a more effective complexation technique such as kneading, freeze-drying, or sonication to improve the interaction between the compound and the cyclodextrin.Higher yield of the water-soluble inclusion complex.
Precipitation upon dilution. Ensure that the concentration of the complex in the final aqueous solution does not exceed its solubility limit.A stable, clear solution is maintained.

Experimental Protocols

Preparation of a DMSO Stock Solution and Aqueous Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for in vitro assays.

Materials:

  • This compound (MW: 584.7 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Aqueous buffer or cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Weigh out 5.85 mg of this compound.

    • Add 1 mL of DMSO to the powder.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Preparation of Aqueous Working Solution (e.g., 10 µM):

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer or cell culture medium.

    • Mix immediately and thoroughly by vortexing or pipetting.

    • Important: The final DMSO concentration in this example is 0.1%. Always calculate the final DMSO concentration and include a vehicle control (aqueous buffer with the same percentage of DMSO) in your experiments.

Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a general procedure for preparing a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:2 or 1:5 ratio is a good starting point).

  • Kneading:

    • Place the calculated amount of HP-β-CD in a mortar.

    • Dissolve the corresponding amount of this compound in a minimal amount of ethanol.

    • Slowly add the ethanolic solution of the compound to the HP-β-CD powder while triturating with the pestle.

    • Add a small amount of deionized water dropwise to form a paste.

    • Knead the paste for 45-60 minutes.

  • Drying:

    • Spread the resulting paste in a thin layer on a petri dish.

    • Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Sieving:

    • Grind the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Solubility Testing:

    • Determine the aqueous solubility of the prepared complex by adding it to water and measuring the concentration of the dissolved this compound.

Visualizations

Troubleshooting Workflow for Co-Solvent Formulations

CoSolvent_Troubleshooting Start Start: Prepare Aqueous Solution Precipitation Precipitation Observed? Start->Precipitation IncreaseDMSO Increase Final DMSO % (within assay limits) Precipitation->IncreaseDMSO Yes ModifyBuffer Modify Buffer pH Precipitation->ModifyBuffer Yes LowerConcentration Lower Final Compound Concentration Precipitation->LowerConcentration Yes SlowDilution Use Slow, Dropwise Dilution with Vortexing Precipitation->SlowDilution Yes Success Clear Solution Obtained Precipitation->Success No IncreaseDMSO->Precipitation Failure Consider Alternative Method (e.g., Cyclodextrin) IncreaseDMSO->Failure ModifyBuffer->Precipitation ModifyBuffer->Failure LowerConcentration->Precipitation LowerConcentration->Failure SlowDilution->Precipitation SlowDilution->Failure

Caption: Troubleshooting workflow for co-solvent based formulations.

Cyclodextrin Inclusion Complex Formation Workflow

Cyclodextrin_Workflow Start Start: Select Compound and Cyclodextrin CalculateRatio Calculate Molar Ratio (e.g., 1:2, 1:5) Start->CalculateRatio DissolveCompound Dissolve this compound in Minimal Organic Solvent CalculateRatio->DissolveCompound Knead Knead Compound Solution with Cyclodextrin and Water DissolveCompound->Knead Dry Dry the Kneaded Paste (Vacuum Oven) Knead->Dry Grind Grind and Sieve the Dried Complex Dry->Grind Characterize Characterize and Test Solubility of the Final Product Grind->Characterize

Caption: Workflow for preparing cyclodextrin inclusion complexes.

Potential Signaling Pathways Modulated by Nimbolinin-like Compounds

The related compound, nimbolide, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.[3] It is plausible that this compound may act through similar mechanisms.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 AKT AKT PI3K->AKT IKK IKK AKT->IKK Inhibits? IκB IκB IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc STAT3_nuc STAT3 STAT3->STAT3_nuc GeneExpression Gene Expression (Inflammation, Proliferation) NFkB_nuc->GeneExpression STAT3_nuc->GeneExpression Compound This compound (Hypothesized) Compound->Receptor Blocks Activation? Compound->STAT3 Inhibits?

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Optimization of HPLC Parameters for 1-Deacetylnimbolinin B Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-Deacetylnimbolinin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for the analysis of this compound?

A1: For initial method development for this compound, a reversed-phase HPLC method is recommended, based on established methods for similar neem limonoids like nimbolide (B1678885) and azadirachtin. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2] The detection wavelength should be set around 215-220 nm, as many limonoids exhibit UV absorbance in this range.[1][2]

Q2: How should I prepare a sample of this compound from a complex matrix like neem oil for HPLC analysis?

A2: Sample preparation is critical for obtaining clean chromatograms and protecting your HPLC column. A common method for extracting limonoids from neem oil involves a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup.[3][4] A general protocol would be to dissolve the neem oil in a non-polar solvent like hexane (B92381) and then extract the more polar limonoids with a polar solvent like methanol (B129727) or a methanol/water mixture.[4] The resulting extract can be further cleaned up using a C18 SPE cartridge to remove interfering compounds.

Q3: What is the optimal detection wavelength for this compound?

A3: While a wavelength of 215-217 nm is a good starting point for detecting neem limonoids, the optimal wavelength for this compound may vary.[1] It is highly recommended to use a photodiode array (PDA) detector during method development to obtain the full UV spectrum of your this compound peak. This will allow you to identify the wavelength of maximum absorbance (λmax) and set your detector for optimal sensitivity.

Q4: My this compound peak is showing tailing. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors. For a compound like this compound, a tetracyclic triterpenoid, interactions with active sites on the column packing material (silanols) can be a major contributor. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase can help to suppress the ionization of silanol (B1196071) groups on the column and reduce peak tailing.

  • Use an End-Capped Column: Modern, high-quality end-capped C18 columns have fewer exposed silanol groups and are less likely to cause peak tailing for basic or polar compounds.

  • Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[5]

Q5: How can I improve the resolution between this compound and other closely eluting compounds in my sample?

A5: Achieving good resolution is key to accurate quantification. If you are experiencing co-elution, consider the following optimization strategies:

  • Modify the Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to water can significantly impact selectivity. A lower percentage of organic solvent will generally increase retention times and may improve separation.

  • Switch to a Different Organic Solvent: If acetonitrile is not providing adequate resolution, try methanol. The different selectivity of methanol can sometimes resolve co-eluting peaks.

  • Implement a Gradient Elution: A gradient elution, where the mobile phase composition changes over the course of the run, can be very effective for separating complex mixtures with compounds of varying polarities.

  • Change the Column: If mobile phase optimization is not sufficient, trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may provide the necessary selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase (silanol groups).Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use a high-quality, end-capped C18 column.[5]
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination.Flush the column with a strong solvent. Replace the guard column.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse or void.Replace the column.
Split Peaks Partially blocked column frit.Reverse and flush the column. If the problem persists, replace the frit or the column.[6]
Injector issue.Inspect the injector for blockages or leaks.
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in the mobile phase. Consider changing the sample solvent.
Problem: Retention Time Variability
Symptom Possible Cause Suggested Solution
Gradual shift in retention time Column aging or contamination.Flush the column. If retention times continue to shift, the column may need to be replaced.
Inconsistent mobile phase preparation.Prepare fresh mobile phase carefully and ensure accurate mixing of solvents. Use a mobile phase degasser.
Random fluctuations in retention time Pump malfunction (leaks, faulty check valves).Inspect the pump for leaks. Check the pump seals and check valves for proper function.
Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

Parameter Recommendation
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 217 nm[1]
Protocol 2: Sample Preparation from Neem Oil

This protocol outlines a general procedure for extracting and cleaning up this compound from a neem oil matrix.

  • Liquid-Liquid Extraction:

    • Dissolve 1 g of neem oil in 10 mL of n-hexane.

    • Extract the hexane solution three times with 10 mL of a 90:10 (v/v) methanol:water solution.

    • Combine the methanol/water extracts.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of water.

    • Load the combined methanol/water extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar impurities.

    • Elute the this compound and other limonoids with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue System Issue (e.g., Leak, Blockage) check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No check_system Inspect Hardware (Pump, Injector, Connections) system_issue->check_system fix_system Repair/Replace Component check_system->fix_system check_method Review Method Parameters (Mobile Phase, Column) analyte_specific->check_method optimize_method Optimize Method (pH, Solvent Ratio, Gradient) check_method->optimize_method

Caption: A logical workflow for troubleshooting common HPLC issues.

Sample_Prep_Workflow start Neem Oil Sample lle Liquid-Liquid Extraction (Hexane vs. MeOH/H2O) start->lle spe Solid-Phase Extraction (C18 Cartridge) lle->spe wash Wash (Remove Polar Impurities) spe->wash elute Elute (Collect Limonoids) wash->elute dry_reconstitute Dry & Reconstitute in Mobile Phase elute->dry_reconstitute hplc_analysis HPLC Analysis dry_reconstitute->hplc_analysis

Caption: A typical sample preparation workflow for the analysis of this compound from neem oil.

References

Troubleshooting low bioactivity of 1-Deacetylnimbolinin B in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low bioactivity with 1-Deacetylnimbolinin B in experimental assays. The following frequently asked questions (FAQs) and guides are designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected bioactivity with this compound in my assay. What are the potential primary causes?

Low or inconsistent bioactivity can stem from several factors, broadly categorized as issues with the compound itself, its interaction with the assay components, or the experimental setup. The most common culprits include:

  • Compound Solubility and Stability: The compound may not be fully dissolved or may be degrading in your assay medium.

  • Compound Aggregation: Like many small molecules, this compound could be forming aggregates at the concentrations tested, which can lead to non-specific activity or reduced availability to the target.[1]

  • Assay Interference: The compound might be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).[2]

  • Purity and Integrity of the Compound: The purity of your specific batch of this compound could be a factor, or it may have degraded during storage.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action at the concentrations tested.

Q2: How can I address potential solubility issues with this compound?

Based on available data, this compound is soluble in several organic solvents but its aqueous solubility is not well-defined.[3] To mitigate solubility problems:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO, acetone, or ethyl acetate.[3]

  • Sonication and Warming: To aid dissolution when preparing stock solutions, you can warm the tube to 37°C and sonicate it in an ultrasonic bath.[3]

  • Final Assay Concentration: Ensure the final concentration of the organic solvent in your assay medium is low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.

  • Fresh Preparations: It is recommended to prepare fresh dilutions from the stock solution for each experiment.[3] While stock solutions can be stored at -20°C for several months, fresh preparations minimize the risk of degradation.[3]

Q3: My dose-response curve is unusually steep or shows inconsistent results between replicates. Could this be due to compound aggregation?

Yes, a very steep, non-sigmoidal dose-response curve and high variability in results are classic signs of compound aggregation.[2] Aggregates can non-specifically inhibit enzymes or sequester the compound, reducing its effective concentration.

To test for aggregation, you can run a control experiment with a non-ionic detergent:

  • Detergent Test: Repeat your primary assay, including a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[1][2]

  • Data Analysis: If the bioactivity of this compound is significantly reduced in the presence of the detergent, it strongly suggests that aggregation was the cause of the initial observation.[2]

Q4: I am using a fluorescence-based assay. How can I rule out assay interference from this compound itself?

Small molecules can interfere with fluorescence-based assays through autofluorescence or quenching.[2]

  • Autofluorescence Check: Prepare serial dilutions of this compound in the assay buffer without any other assay components (e.g., cells, enzymes). Read the fluorescence at the same excitation and emission wavelengths used in your main experiment. A concentration-dependent increase in signal indicates autofluorescence.[2]

  • Quenching Check: If you suspect fluorescence quenching, you can perform a control experiment with a known fluorophore to see if the compound reduces its signal.

Quantitative Data Summary

While specific bioactivity data for this compound is not widely available in the provided search results, the following table summarizes its known physicochemical properties.

PropertyDataSource
CAS Number 76689-98-0[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Stock Solution Storage Can be stored below -20°C for several months.[3]
Preparation Note For higher solubility, warm to 37°C and sonicate.[3]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound in Aqueous Buffer

Objective: To determine the approximate solubility of this compound in the experimental assay buffer.

Materials:

  • This compound

  • DMSO

  • Assay Buffer (e.g., PBS, DMEM)

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Method:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a series of dilutions of the stock solution in your assay buffer to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

  • Incubate the dilutions at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the absorbance at a wavelength where the compound is known to absorb. If the absorbance wavelength is unknown, a UV-Vis scan can be performed.

  • Plot absorbance versus concentration. The point at which the curve deviates from linearity indicates the approximate limit of solubility.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effect of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Method:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO at the same final concentration) and a positive control for cell death if available.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

TroubleshootingWorkflow start Low Bioactivity Observed solubility Check Compound Solubility (Protocol 1) start->solubility aggregation Test for Aggregation (Detergent Assay) solubility->aggregation Solubility OK? conclusion Re-evaluate Bioactivity solubility->conclusion Insoluble? Reformulate or Adjust Conc. interference Assess Assay Interference (e.g., Autofluorescence) aggregation->interference No Aggregation? aggregation->conclusion Aggregating? Add Detergent or Lower Conc. purity Verify Compound Purity & Integrity (LC-MS, NMR) interference->purity No Interference? interference->conclusion Interference? Use Orthogonal Assay purity->conclusion purity->conclusion Impure? Re-purify or Obtain New Batch

Caption: Troubleshooting workflow for low small molecule bioactivity.

AssayInterference cluster_compound Compound Properties cluster_assay Assay Readout cluster_outcome Observed Result Solubility Low Aqueous Solubility Precipitation Precipitation in Assay Medium Solubility->Precipitation Aggregation Self-Aggregation ReducedConc Reduced Effective Concentration Aggregation->ReducedConc Fluorescence Inherent Fluorescence FalsePositive False Positive Signal Fluorescence->FalsePositive LowActivity Low or No Bioactivity Precipitation->LowActivity ReducedConc->LowActivity FalsePositive->LowActivity Can also lead to false negatives (quenching)

Caption: Impact of compound properties on assay outcomes.

References

Technical Support Center: Stabilizing Natural Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Compound X during long-term storage?

A1: The stability of complex natural compounds like Compound X is often compromised by several environmental factors. The most common include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[1]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.[1]

  • Moisture (Humidity): The presence of water can facilitate hydrolysis of ester or other labile functional groups.[1]

  • Oxygen: Oxidative degradation is a common pathway for many natural products.

  • pH: Both acidic and basic conditions can catalyze degradation reactions.

Q2: What are the recommended general conditions for the long-term storage of Compound X?

A2: For maximal stability, Compound X should be stored as a dry powder (lyophilized, if possible) under the following conditions:

  • Temperature: -20°C or -80°C.

  • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: In a tightly sealed, high-quality glass vial to prevent moisture ingress.

Q3: How long can I store Compound X in solution?

A3: Storing natural compounds in solution is generally not recommended for long periods. If necessary, prepare fresh solutions for each experiment. For short-term storage, use a high-purity, anhydrous solvent (e.g., DMSO, ethanol) and store at -80°C. The stability in solution is highly dependent on the solvent and should be experimentally determined.

Q4: Are there any methods to enhance the stability of Compound X?

A4: Yes, various techniques can improve the stability of natural compounds. Encapsulation methods, such as using cyclodextrins or liposomes, can create a protective barrier against environmental factors.[2][3] The addition of antioxidants may also be considered for compounds susceptible to oxidation.

Troubleshooting Guide

Issue 1: I observe a significant loss of biological activity in my experiments with a stored sample of Compound X.

  • Question: Was the compound stored as a solid or in solution?

    • Answer: If stored in solution, the compound has likely degraded. It is crucial to prepare fresh solutions for each experiment. If short-term storage in solution is unavoidable, it should be at -80°C in an anhydrous solvent.

  • Question: How was the solid compound stored?

    • Answer: Review the storage conditions against the recommendations (see FAQ A2). Improper storage, such as at room temperature or with exposure to light and air, can lead to a rapid loss of potency.

  • Question: Have you performed a purity check on the stored sample?

    • Answer: Use an analytical technique like HPLC-UV or LC-MS to assess the purity of the stored compound compared to a fresh or reference sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Issue 2: My HPLC analysis of a stored sample of Compound X shows multiple new peaks that were not present initially.

  • Question: What were the storage conditions?

    • Answer: The appearance of new peaks is a clear sign of degradation. The number and nature of these peaks can provide clues about the degradation pathway. For example, exposure to moisture might lead to hydrolysis products.

  • Question: Can I identify these degradation products?

    • Answer: High-resolution mass spectrometry (LC-MS/MS) can be used to determine the molecular weights and fragmentation patterns of the degradation products, which can help in elucidating their structures and the degradation pathway.

Quantitative Data Summary

The following table presents hypothetical stability data for Compound X under various storage conditions over a 12-month period, as assessed by HPLC purity analysis.

Storage ConditionPurity after 3 monthsPurity after 6 monthsPurity after 12 months
Solid, -80°C, Dark, Inert Gas 99.5% 99.2% 99.0%
Solid, -20°C, Dark, Inert Gas99.1%98.5%97.8%
Solid, 4°C, Dark, Air95.2%90.1%82.3%
Solid, 25°C, Light, Air70.3%45.8%<20%
In DMSO, -20°C, Dark92.0%85.4%71.6%
In PBS (pH 7.4), 4°C, Dark88.5%75.1%55.9%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of Compound X

Objective: To determine the stability of Compound X under defined storage conditions over time.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of Compound X as a solid in amber glass vials.

    • For solution stability, prepare aliquots of a stock solution (e.g., 10 mM in anhydrous DMSO) in separate vials.

    • Establish different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, 25°C; with and without light exposure; under air and inert gas).

  • Time Points:

    • Define the time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Prepare a fresh standard solution of Compound X for reference.

    • Dissolve the solid samples in an appropriate solvent to a known concentration.

    • Inject the samples and the standard into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of Compound X.

    • Use a gradient elution method to separate Compound X from potential degradation products.

  • Data Analysis:

    • Calculate the purity of Compound X in each sample by dividing the peak area of the main compound by the total peak area of all components.

    • Plot the percentage purity of Compound X against time for each storage condition to determine the degradation kinetics.

Visualizations

Hypothetical_Degradation_Pathway CompoundX Compound X (e.g., 1-Deacetylnimbolinin B) Hydrolysis Hydrolysis Product (Ester Cleavage) CompoundX->Hydrolysis Moisture, pH Oxidation Oxidation Product (Hydroxylation) CompoundX->Oxidation Oxygen, Light Isomerization Isomerized Product CompoundX->Isomerization Heat, Light

Caption: Hypothetical degradation pathways for a complex natural product.

Stability_Study_Workflow start Prepare Aliquots of Compound X (Solid & Solution) storage Store under Varied Conditions (Temp, Light, Atmosphere) start->storage timepoint Analyze at T=0, 1, 3, 6, 12 months storage->timepoint hplc Perform HPLC-UV/MS Analysis timepoint->hplc data Calculate Purity & Identify Degradants hplc->data report Generate Stability Report data->report

Caption: Experimental workflow for a long-term stability study.

Troubleshooting_Tree issue Issue: Loss of Activity or Appearance of New HPLC Peaks storage_form Stored as Solid or Solution? issue->storage_form solution Degradation in solution is likely. Prepare fresh solutions. storage_form->solution Solution solid Check Solid Storage Conditions storage_form->solid Solid improper Improper Storage: - Temp > -20°C - Light Exposure - Air Exposure Cause: Degradation due to environment. solid->improper Improper proper Proper Storage: - Temp <= -20°C - Dark - Inert Gas Consider inherent instability or contamination. solid->proper Proper

Caption: Troubleshooting tree for compound degradation issues.

References

Reducing background noise in 1-Deacetylnimbolinin B bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in bioassays involving 1-Deacetylnimbolinin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in my this compound bioassay?

High background noise can originate from several factors, broadly categorized as:

  • Autofluorescence/Autoluminescence: Intrinsic fluorescence or luminescence from the compound itself, cellular components (like NADH and flavins), or media components (such as phenol (B47542) red and riboflavin).[1][2]

  • Non-specific Binding: The compound or detection reagents binding to unintended targets or the surfaces of the microplate.[3][4][5][6]

  • Procedural Issues: Errors in the experimental workflow, including inadequate washing, incorrect reagent concentrations, or inconsistent cell seeding.[7][8][9]

  • Instrument Settings: Improperly configured plate readers, such as sensitivity (gain) set too high, can amplify background noise.[7][9][10]

Q2: How can I determine if this compound is autofluorescent at the wavelengths of my assay?

To check for compound autofluorescence, run a control experiment. Add this compound to wells containing the assay buffer or media without cells. Read the plate at the excitation and emission wavelengths used in your assay. A significant signal in these wells indicates that the compound itself is contributing to the background.[2]

Q3: What is the "edge effect" and how can it be minimized?

The edge effect is the phenomenon where wells on the perimeter of a microplate produce different results from the interior wells, often due to increased evaporation and temperature gradients.[2][11] To minimize this:

  • Avoid using the outer rows and columns for experimental samples.

  • Fill the perimeter wells with sterile water or phosphate-buffered saline (PBS) to create a humidity barrier.[2][12]

  • Ensure plates are properly sealed and that the incubator maintains good humidity control.[2][12]

Troubleshooting Guides

Guide 1: High Background in Fluorescence-Based Assays

Symptom: High fluorescence intensity in blank and/or negative control wells, leading to a poor signal-to-noise ratio.

Possible CauseRecommended SolutionExperimental Verification
Autofluorescence of Media Use phenol red-free media for the assay. If possible, replace media with PBS or a clear buffer solution during the final reading step.[2]Compare the background signal of phenol red-containing media to phenol red-free media in a cell-free setup.[2]
Autofluorescence of Cells Select fluorescent probes and filters in the red or far-red spectrum (>600 nm), as cellular autofluorescence is strongest in the green range.[13]Measure the autofluorescence of unstained cells at different wavelengths to identify the optimal spectral window for your assay.
Non-specific Binding of Reagents Increase the number and/or duration of wash steps after incubation with fluorescently labeled antibodies or reagents.[14] Add a non-ionic surfactant like Tween-20 (0.05%) to wash buffers.[3][8]Compare the background signal in wells with standard washing versus those with additional or longer wash steps.
Microplate Choice Use black-walled, clear-bottom microplates for fluorescence assays to reduce crosstalk between wells.[2][7][13]Compare the background signal from a white or clear plate to a black plate using the same assay setup.[15]
High Cell Seeding Density Perform a cell titration experiment to determine the optimal cell number that provides a robust signal without high background.[2][7][13]Seed a range of cell densities and measure the signal-to-noise ratio for each.[2]
Guide 2: High Background in Luminescence-Based Assays

Symptom: High relative light unit (RLU) readings in negative control wells, reducing the dynamic range of the assay.

Possible CauseRecommended SolutionExperimental Verification
Substrate Instability Prepare fresh luminescent substrate for each experiment. Avoid prolonged storage at room temperature, which can lead to auto-catalysis.[9]Compare the background signal of freshly prepared substrate to that of an older batch in a cell-free reaction.
Insufficient Blocking Use an appropriate blocking buffer (e.g., 1-2% BSA) and ensure complete coverage of the well surface for at least one hour.[8][16]Test different blocking agents or concentrations to identify the most effective one for reducing non-specific binding.[16]
Reagent Contamination Prepare fresh reagents using sterile, high-purity water and buffers.[2][9]Run a "reagent-only" control (no cells) to check for background signal from the assay components themselves.[17]
Microplate Choice Use opaque, white microplates for luminescence assays to maximize light reflection and signal output.[10][15]Compare the signal and background from a black or clear plate to a white plate.[15]
Extended Read Times If the luminescent signal is very strong, it can create "ghost" signals in subsequent wells. Optimize the read time and delay between wells.[2]Check the manufacturer's recommendations for your specific luciferase substrate and plate reader.[2]

Experimental Protocols

Protocol: Optimizing Cell Seeding Density
  • Cell Preparation: Culture cells to approximately 80% confluency.[9] Trypsinize and resuspend the cells in fresh culture medium.[9]

  • Cell Seeding: Create a serial dilution of the cell suspension. Seed a range of cell densities (e.g., from 1,000 to 50,000 cells per well) in a 96-well microplate.

  • Incubation: Incubate the plate under standard conditions for the duration of your assay.

  • Assay Procedure: Perform the bioassay according to your standard protocol, including the addition of this compound and detection reagents.

  • Data Analysis: Measure the signal and background for each cell density. Calculate the signal-to-noise ratio (SNR) for each density. The optimal cell density will be the one that provides the highest SNR.[18]

Protocol: Antibody Titration for Reducing Non-specific Binding
  • Plate Preparation: Seed the optimal number of cells per well and prepare the plate according to your assay protocol.

  • Antibody Dilution: Prepare a serial dilution of your primary or secondary antibody in a suitable blocking buffer.

  • Incubation: Add the different antibody concentrations to the wells and incubate for the recommended time and temperature.

  • Washing: Perform the standard washing steps.[8]

  • Detection: Add the detection substrate and measure the signal.

  • Analysis: Identify the lowest antibody concentration that still provides a robust signal without a significant increase in background.[9] This is the optimal concentration for your assay.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis prep_cells Prepare Cells seed_plate Seed Microplate prep_cells->seed_plate add_compound Add this compound seed_plate->add_compound incubate Incubate add_compound->incubate add_reagents Add Detection Reagents incubate->add_reagents read_plate Read Plate add_reagents->read_plate analyze_data Analyze Data (Calculate SNR) read_plate->analyze_data

Caption: General workflow for a cell-based bioassay.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Optimization Steps start High Background Noise Detected check_reagents Reagents Expired/Contaminated? start->check_reagents check_instrument Instrument Settings Correct? start->check_instrument check_plate Correct Plate Type Used? start->check_plate optimize_blocking Optimize Blocking check_reagents->optimize_blocking optimize_concentration Titrate Reagent Concentrations check_instrument->optimize_concentration optimize_wash Optimize Washing Steps check_plate->optimize_wash optimize_cells Optimize Cell Density optimize_wash->optimize_cells optimize_blocking->optimize_cells optimize_concentration->optimize_cells end Background Reduced optimize_cells->end

Caption: A logical approach to troubleshooting high background noise.

References

Technical Support Center: 1-Deacetylnimbolinin B Isolate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the purity of 1-Deacetylnimbolinin B isolates.

Frequently Asked Questions (FAQs)

Q1: My initial this compound isolate shows multiple spots on a Thin-Layer Chromatography (TLC) plate. How can I achieve a single, pure spot?

A1: The presence of multiple spots on a TLC plate indicates impurities in your isolate. A multi-step purification approach involving column chromatography followed by recrystallization is typically effective for purifying limonoids like this compound.

First, optimize your separation conditions using TLC. Experiment with different solvent systems to achieve good separation between the spot corresponding to this compound and the impurity spots. A good separation is generally indicated by a significant difference in Retention Factor (Rf) values.

Once you have an optimized solvent system, proceed with flash column chromatography. After column purification, assess the purity of the fractions containing your compound by TLC. Pool the purest fractions and remove the solvent. For a final purification step, perform recrystallization to obtain a highly pure crystalline solid.

Q2: I'm observing streaking or tailing of my compound spot on the TLC plate. What could be the cause and how do I fix it?

A2: Streaking or tailing on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate can lead to streaking. Try spotting a more dilute solution of your isolate.

  • Compound Polarity: Highly polar compounds can interact strongly with the silica (B1680970) gel, causing tailing. Using a more polar mobile phase can help mitigate this.

  • Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact with the slightly acidic silica gel, causing tailing. Adding a small amount of a modifier to your mobile phase (e.g., 0.1-1% acetic acid for acidic compounds or 0.1-1% triethylamine (B128534) for basic compounds) can improve the spot shape.

  • Compound Decomposition: The compound may be degrading on the silica gel plate. To check for this, you can perform a 2D TLC.

Troubleshooting Streaking/Tailing on TLC:

Potential Cause Solution
Sample OverloadDilute the sample before spotting.
High PolarityIncrease the polarity of the mobile phase.
Acidic/Basic CompoundAdd a modifier (e.g., acetic acid or triethylamine) to the mobile phase.
DecompositionConsider using a different stationary phase (e.g., alumina) or deactivating the silica gel.

Q3: My compound appears to be degrading during silica gel column chromatography, leading to low recovery and impure fractions. What can I do?

A3: Decomposition on silica gel is a common issue for sensitive compounds. The acidic nature of silica can catalyze degradation. Here are several strategies to address this:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a volatile base like triethylamine (0.1-1%).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a bonded phase like C18 (reversed-phase).

  • Work Quickly: Minimize the time your compound spends on the column. A faster flow rate during chromatography can sometimes help, but be mindful that this may reduce separation efficiency.

  • Check Solvent Stability: Ensure your compound is stable in the chosen solvent system over time.

Q4: After column chromatography, my fractions containing this compound are still not pure enough. What is the next step?

A4: If column chromatography alone is insufficient, recrystallization is an excellent subsequent step to enhance purity. The key is to find a suitable solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

General Recrystallization Protocol:

  • Dissolve the impure solid in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Common Recrystallization Solvents to Screen:

Solvent Polarity
Hexane (B92381) / Ethyl Acetate (B1210297)Low to Medium
Dichloromethane (B109758) / MethanolMedium to High
Acetone / WaterHigh
EthanolHigh

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of your this compound isolate in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting solvent system for limonoids is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). Staining with a suitable reagent (e.g., p-anisaldehyde solution followed by heating) can also be used.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Flash Column Chromatography
  • Column Packing: Select a column of appropriate size. Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound isolate in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_start Initial Isolate cluster_purification Purification Steps cluster_analysis Purity & Identity Confirmation cluster_end Final Product start Crude this compound Isolate tlc TLC Analysis for Solvent System Optimization start->tlc Assess Purity & Optimize column Silica Gel Column Chromatography tlc->column Apply Optimized System purity_check Purity Assessment (TLC, HPLC) column->purity_check Analyze Fractions recrystallization Recrystallization end High-Purity this compound recrystallization->end Final Polish purity_check->recrystallization Pool Pure Fractions structure_id Structural Elucidation (NMR, MS) end->structure_id Confirm Identity

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_streaking cluster_degradation cluster_low_purity start Impure Isolate Observed on TLC streaking Streaking/Tailing on TLC? start->streaking degradation Decomposition during Column Chromatography? start->degradation low_purity Low Purity After Column? start->low_purity overloading Overloading? streaking->overloading Yes polarity_issue Polarity Mismatch? overloading->polarity_issue No Dilute Sample Dilute Sample overloading->Dilute Sample Yes ph_effect pH Effect? polarity_issue->ph_effect No Adjust Mobile Phase Polarity Adjust Mobile Phase Polarity polarity_issue->Adjust Mobile Phase Polarity Yes Add Mobile Phase Modifier Add Mobile Phase Modifier ph_effect->Add Mobile Phase Modifier Yes deactivate_silica Deactivate Silica degradation->deactivate_silica Yes change_stationary_phase Use Alumina/Reversed-Phase degradation->change_stationary_phase Yes recrystallize Perform Recrystallization low_purity->recrystallize Yes

Caption: Troubleshooting logic for common purification issues.

Avoiding degradation of 1-Deacetylnimbolinin B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 1-Deacetylnimbolinin B during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: The degradation of this compound, a sensitive limonoid, is primarily influenced by exposure to high temperatures, prolonged extraction times, strong acidic or basic conditions, and the presence of oxidative enzymes or reactive oxygen species. The choice of solvent and extraction method also plays a crucial role in its stability.

Q2: Which extraction methods are recommended to minimize degradation?

A2: Modern extraction techniques are generally preferred over traditional methods to minimize degradation. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly recommended as they significantly reduce extraction time and temperature.[1][2][3][4] For instance, MAE has been successfully used for the rapid extraction of nimbolide, a related limonoid, with optimal conditions being a solid/liquid ratio of 1:16 g/mL, microwave power of 280 W, and an extraction time of 22 minutes.[5][6]

Q3: What solvents are most suitable for extracting this compound while preserving its integrity?

A3: Solvents such as ethanol (B145695), methanol, ethyl acetate (B1210297), and hexane (B92381) are commonly used for extracting limonoids.[1] The choice of solvent can significantly impact the extraction efficiency and stability of the target compound. For nimbolide, a combination of ethyl acetate and hexane has been effectively used for purification.[5] It is advisable to use high-purity (HPLC grade) solvents to avoid contaminants that could catalyze degradation.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for monitoring the presence and purity of this compound in your extracts.[7][8] Developing a stable reference standard and creating a calibration curve will allow for accurate quantification. For more detailed analysis and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9][10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Inefficient extraction method.Optimize extraction parameters such as solvent-to-solid ratio, temperature, and time. Consider switching to a more efficient method like MAE or UAE.[5][6]
Inappropriate solvent selection.Perform small-scale pilot extractions with different solvents (e.g., ethanol, methanol, ethyl acetate) to identify the most effective one for your plant material.
Presence of multiple unknown peaks in HPLC chromatogram Degradation of the target compound.Reduce extraction temperature and time. Use inert gas (e.g., nitrogen or argon) to blanket the extraction vessel and prevent oxidation.
Co-extraction of impurities.Optimize the polarity of the extraction solvent. Employ a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography.
Inconsistent results between batches Variability in plant material.Ensure the plant material is from the same source and harvested at the same developmental stage. Properly dry and store the material to prevent enzymatic degradation.
Fluctuations in experimental conditions.Strictly control all extraction parameters, including temperature, time, and solvent quality. Calibrate all instruments regularly.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is adapted from methods used for the extraction of the related limonoid, nimbolide.[2][5][6]

  • Sample Preparation: Grind dried and powdered plant material (e.g., neem leaves or seeds) to a fine powder (40-60 mesh).

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 80 mL of ethanol (or another suitable solvent). The recommended solid-to-liquid ratio is 1:16 g/mL.[5][6]

    • Set the microwave power to 280 W and the extraction time to 22 minutes.[5][6]

  • Post-Extraction:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Store the crude extract at -20°C until further purification.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.

    • A common gradient could be starting from 100% hexane and gradually increasing to 100% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Final Purification: Pool the fractions containing the pure compound and evaporate the solvent under reduced pressure.

Visualizations

Logical Workflow for Optimizing Extraction

This diagram illustrates a systematic approach to developing and optimizing an extraction protocol for this compound to minimize degradation.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scaling Literature Review Literature Review Preliminary Extraction Preliminary Extraction Literature Review->Preliminary Extraction Inform Analytical Method Development Analytical Method Development Preliminary Extraction->Analytical Method Development Provide Sample Solvent Selection Solvent Selection Analytical Method Development->Solvent Selection Enable Monitoring Method Selection Method Selection Solvent Selection->Method Selection Narrow Choices Parameter Optimization Parameter Optimization Method Selection->Parameter Optimization Define Variables Purity Analysis Purity Analysis Parameter Optimization->Purity Analysis Generate Optimized Extract Yield Calculation Yield Calculation Purity Analysis->Yield Calculation Confirm Quality Scale-up Scale-up Yield Calculation->Scale-up Justify Scaling

Caption: Workflow for Extraction Protocol Development.

Potential Degradation Pathway of this compound

While specific degradation pathways for this compound are not extensively documented, this diagram illustrates a hypothetical pathway based on the known reactivity of related limonoids and general organic chemistry principles, such as hydrolysis and oxidation.

1-Deacetylnimbolinin_B This compound Hydrolysis_Product Hydrolyzed Product (e.g., Ring Opening) 1-Deacetylnimbolinin_B->Hydrolysis_Product Acid/Base, Heat Oxidation_Product Oxidized Product (e.g., Epoxide Ring Cleavage) 1-Deacetylnimbolinin_B->Oxidation_Product Oxygen, Light Isomerization_Product Isomerized Product 1-Deacetylnimbolinin_B->Isomerization_Product Heat, pH

References

Technical Support Center: Scaling Up the Purification of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of 1-Deacetylnimbolinin B. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and similar limonoids from natural extracts?

A1: The purification of this compound, a limonoid, typically involves a multi-step approach combining various chromatographic techniques. The most common methods include:

  • Solvent Extraction: Initial extraction from the source material (e.g., neem leaves or seeds) using organic solvents like ethanol, methanol, or ethyl acetate (B1210297).[1][2]

  • Column Chromatography: This is a primary purification step.

    • Normal-Phase Chromatography: Often performed using silica (B1680970) gel to separate compounds based on polarity.[3][4]

    • Reversed-Phase Chromatography: Utilizes C18 columns to separate compounds based on hydrophobicity.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for final polishing and to obtain high-purity this compound.[5][6][7][8]

  • Crystallization: Can be employed as a final step to achieve a highly purified, crystalline product.[9]

Q2: I am observing a low yield of this compound after the initial extraction. What could be the cause?

A2: Low yields during the initial extraction can be attributed to several factors:

  • Inefficient Solvent Extraction: The choice of solvent and extraction conditions (e.g., temperature, time) may not be optimal for this compound.[2] Microwave-assisted extraction (MAE) has been shown to improve the yield of related limonoids.[2][10]

  • Degradation of the Target Compound: Limonoids can be sensitive to heat and pH.[11] Prolonged extraction times or high temperatures can lead to degradation.

  • Low Concentration in Source Material: The natural abundance of this compound in the plant material may be inherently low.[11]

Q3: How do I choose the right solvent system for silica gel column chromatography of this compound?

A3: The ideal solvent system for silica gel chromatography should provide good separation between this compound and other impurities. A common approach is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio can be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of ~0.3 for the target compound.[3]

Q4: What are the key considerations when scaling up from analytical HPLC to preparative HPLC?

A4: Scaling up from analytical to preparative HPLC requires careful consideration of several parameters to maintain resolution and purity. Key factors include:

  • Column Dimensions: Increase the column diameter while keeping the bed height consistent to maintain linear flow rate and residence time.

  • Sample Loading: The amount of sample loaded onto the preparative column needs to be optimized to avoid overloading, which can lead to poor separation.[8][12]

  • Flow Rate: The flow rate should be adjusted proportionally to the cross-sectional area of the larger column.

  • Solvent Consumption: Be prepared for significantly higher solvent consumption in preparative HPLC.[13]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Question: My column chromatography is resulting in poor separation of this compound from impurities. What are the possible causes and solutions?

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the mobile phase may be too high or too low. Optimize the solvent system using TLC to achieve better separation of spots. Consider using a gradient elution to improve resolution.
Column Overloading Loading too much crude extract onto the column can lead to broad peaks and co-elution. Reduce the sample load. A general guideline is to load 1-5% of the silica gel weight.[3]
Improper Column Packing Air bubbles or channels in the silica gel bed can cause uneven flow and poor separation. Ensure the column is packed uniformly. "Wet loading" (dissolving the sample in a minimal amount of solvent and loading it) or "dry loading" (adsorbing the sample onto a small amount of silica gel before loading) can improve band sharpness.[3][14]
Compound Degradation on Silica This compound might be unstable on acidic silica gel. Test for stability by spotting the compound on a TLC plate and letting it sit for a few hours before developing. If degradation occurs, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[4][15]
Issue 2: High Backpressure in Preparative HPLC

Question: I am experiencing high backpressure during my preparative HPLC run. What should I do?

Potential Cause Troubleshooting Steps
Clogged Column Frit or Tubing Particulate matter from the sample or mobile phase may be blocking the system. Filter all samples and mobile phases before use. If a clog is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit.
Sample Precipitation The sample may be precipitating on the column due to poor solubility in the mobile phase. Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. Reducing the sample concentration may also help.[12]
High Flow Rate The flow rate may be too high for the column dimensions and particle size. Reduce the flow rate and monitor the pressure.
Incorrect Mobile Phase Viscosity A highly viscous mobile phase will result in higher backpressure. If possible, adjust the mobile phase composition to reduce viscosity (e.g., by altering the solvent ratio or temperature).

Experimental Protocols

General Protocol for the Purification of this compound

This protocol outlines a general workflow for the isolation and purification of this compound from a plant source. Optimization will be required at each step.

  • Extraction:

    • Air-dry and powder the plant material (e.g., neem leaves).

    • Extract the powdered material with a suitable solvent (e.g., 80% ethanol) at room temperature for 24-48 hours with agitation.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

    • Adsorb the crude extract onto a small amount of silica gel ("dry loading").

    • Load the sample onto the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures, from 100:0 to 0:100).

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Pool the enriched fractions and concentrate.

  • Preparative HPLC (Final Purification):

    • Develop an analytical HPLC method to determine the optimal mobile phase for separation. A common mobile phase for limonoids is a gradient of acetonitrile (B52724) and water.[5]

    • Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and sample load.

    • Inject the enriched fraction from the column chromatography step.

    • Collect the peak corresponding to this compound.

    • Analyze the collected fraction for purity using analytical HPLC.

  • Crystallization (Optional Final Step):

    • If a crystalline product is desired, dissolve the purified this compound in a minimal amount of a suitable solvent.

    • Slowly add an anti-solvent to induce crystallization.

    • Collect the crystals by filtration and dry them under vacuum.

Data Presentation

Table 1: Representative Purification Data for a Limonoid

The following table presents hypothetical data for a typical multi-step purification of a limonoid, illustrating the changes in total weight, purity, and yield at each stage.

Purification Step Total Weight (g) Purity of Target Compound (%) Step Yield (%) Overall Yield (%)
Crude Extract 1001.5-100
Silica Gel Chromatography 10128080
Preparative HPLC 0.89866.753.3
Crystallization 0.6>997540

Visualizations

experimental_workflow start Plant Material extraction Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound crystallization Crystallization pure_compound->crystallization crystalline_product Crystalline Product crystallization->crystalline_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_chromatography Analyze Chromatography Step start->check_chromatography optimize_solvent Optimize Solvent System (TLC) check_chromatography->optimize_solvent check_loading Verify Sample Load check_chromatography->check_loading check_stability Test Compound Stability check_chromatography->check_stability solution Implement Optimized Conditions optimize_solvent->solution check_loading->solution check_stability->solution

Caption: Troubleshooting logic for low yield and purity issues.

References

Validation & Comparative

Comparative Analysis of Antifungal Activity: 1-Deacetylnimbolinin B and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the antifungal activity of 1-Deacetylnimbolinin B and the widely-used antifungal drug fluconazole (B54011) is not available in the current scientific literature. Extensive searches for research evaluating the antifungal properties of this compound have not yielded any specific data. Consequently, a quantitative comparison of its efficacy against fluconazole, including details on minimum inhibitory concentrations (MICs) and affected signaling pathways, cannot be provided at this time.

While research on the specific compound this compound is lacking, broader studies on the antifungal potential of extracts from Azadirachta indica (neem), the source of this compound, have been conducted. These studies indicate that various neem extracts possess antifungal properties against a range of fungal pathogens.

Antifungal Activity of Neem (Azadirachta indica) Extracts

Extracts from neem leaves and seeds have demonstrated inhibitory effects against various fungi, including species of Aspergillus, Candida, and dermatophytes. The antifungal action of neem is attributed to a complex mixture of bioactive compounds, such as nimbin, nimbidin, and azadirachtin. These compounds are thought to disrupt fungal cell membranes and interfere with essential enzymatic activities. For instance, methanolic extracts of neem leaves have shown total growth inhibition of dermatophytes at MICs ranging from 50 µg/mL to 200 µg/mL.[1] However, it is crucial to note that the activity of crude extracts cannot be directly attributed to a single constituent like this compound. In fact, one study that purified nimonol, a related compound, found that it did not exhibit antifungal activity on its own, suggesting a synergistic effect of multiple compounds in the extract.[2][3][4][5]

Fluconazole: A Standard Antifungal Agent

Fluconazole is a well-established antifungal drug belonging to the triazole class. Its mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

The following diagram illustrates the established signaling pathway affected by fluconazole:

fluconazole_pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Enzyme Inhibition Enzyme->Ergosterol Biosynthesis

Caption: Mechanism of action of fluconazole.

Conclusion

Due to the absence of specific research on the antifungal activity of this compound, a direct and quantitative comparison with fluconazole is not feasible. While general neem extracts show promise as antifungal agents, further studies are required to isolate and evaluate the individual contributions of their numerous constituents, including this compound. Future in vitro and in vivo studies are necessary to determine if this compound possesses any intrinsic antifungal properties and to elucidate its potential mechanism of action. Without such data, any comparison to a well-characterized drug like fluconazole would be purely speculative. Researchers and drug development professionals are encouraged to investigate the potential of this and other purified nimonoids to address the growing need for novel antifungal therapies.

References

A Comparative Guide to the Cytotoxicity of Nimbolide versus 1-Deacetylnimbolinin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of two limonoids, nimbolide (B1678885) and 1-Deacetylnimbolinin B, against various cancer cell lines. While extensive data is available for nimbolide, research on the specific cytotoxic activity of this compound is currently limited in publicly accessible scientific literature. This document summarizes the existing experimental data for nimbolide and presents the known information for this compound.

Introduction

Nimbolide, a prominent limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has been extensively studied for its potent anticancer properties.[1][2][3] It is recognized as one of the most cytotoxic compounds derived from neem.[1] In contrast, this compound is a nimbolinin-type limonoid that has been isolated from the fruits of Melia toosendan.[4] While limonoids as a chemical class are known to possess cytotoxic properties, specific experimental data detailing the anticancer activity of this compound is not yet available in the reviewed literature.[4]

This guide, therefore, focuses on the well-documented cytotoxicity of nimbolide, providing quantitative data, experimental protocols, and insights into its mechanisms of action. The limited available information on this compound is also presented to provide a complete picture based on current knowledge.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of nimbolide has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
BeWoChoriocarcinoma2.017MTT Assay
BeWoChoriocarcinoma1.1924MTT Assay
N1E-115Neuroblastoma (mouse)4-10Not SpecifiedNot Specified
143B.TK-Osteosarcoma (human)4-10Not SpecifiedNot Specified
Sf9Insect4-10Not SpecifiedNot Specified
HL60Leukemia2.7-3.1Not SpecifiedNot Specified

This table summarizes IC50 values for nimbolide from various studies.[3][5][6] The broad range for some cell lines reflects the variability in experimental conditions and methodologies.

Experimental Protocols

The evaluation of nimbolide's cytotoxicity typically involves the following experimental procedures:

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of nimbolide, typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), for specific durations (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability. After treatment with nimbolide, the MTT reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. These crystals are then dissolved in a solubilizing agent, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. After treatment, cells are harvested and stained with trypan blue. Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer or an automated cell counter to determine the percentage of cell death.

Mechanism of Action of Nimbolide

Nimbolide exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Induction of Apoptosis

Nimbolide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] Key molecular events include:

  • Increased generation of Reactive Oxygen Species (ROS): Nimbolide treatment leads to an increase in intracellular ROS levels, which can trigger oxidative stress and subsequent apoptosis.[3]

  • Disruption of Mitochondrial Membrane Potential: The accumulation of ROS can lead to the loss of mitochondrial membrane potential.

  • Release of Cytochrome c: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

  • Activation of Caspases: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[6]

  • Modulation of Bcl-2 Family Proteins: Nimbolide can alter the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.

Inhibition of Cell Proliferation

Nimbolide can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. It has been observed to down-regulate the expression of proteins involved in cell cycle progression, such as proliferating cell nuclear antigen (PCNA).[3]

Signaling Pathways Modulated by Nimbolide

The cytotoxic effects of nimbolide are mediated by its influence on various signaling pathways critical for cancer cell survival and proliferation.

Nimbolide_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Nimbolide Nimbolide Nimbolide->DeathReceptor Activates Nimbolide->Mitochondrion Induces ROS Disrupts potential

Caption: Signaling pathways for nimbolide-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like nimbolide in cancer cells.

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Compound (e.g., Nimbolide) seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq analysis Data Analysis (Calculate % Viability, IC50) data_acq->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

Information on this compound

As of the latest literature review, specific studies detailing the cytotoxicity of this compound against cancer cell lines are not available. What is known is:

  • Source: It is a nimbolinin-type limonoid isolated from the fruits of Melia toosendan.[4]

  • Chemical Class: It belongs to the limonoids, a class of highly oxygenated nortriterpenoids.[4]

  • General Properties of Limonoids: Limonoids as a group are recognized for exhibiting a range of biological activities, including cytotoxic properties.[4]

Further research is required to isolate and characterize the specific bioactivities of this compound, including its potential as an anticancer agent. Without experimental data, a direct comparison of its cytotoxic potency against nimbolide is not feasible.

Conclusion

Nimbolide is a well-established cytotoxic agent with potent activity against a variety of cancer cell lines. Its mechanisms of action, involving the induction of apoptosis through multiple signaling pathways, are well-documented. In contrast, this compound remains a largely uncharacterized compound in the context of cancer cytotoxicity. While its chemical classification as a limonoid suggests potential anticancer properties, dedicated studies are necessary to elucidate its specific effects and to enable a direct comparison with nimbolide. This guide highlights the significant body of evidence supporting the anticancer potential of nimbolide and underscores the need for further investigation into other related natural products like this compound.

References

Validating the Molecular Targets of 1-Deacetylnimbolinin B: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of genetic approaches to validate the molecular targets of 1-Deacetylnimbolinin B, a derivative of the potent bioactive compound nimbolide (B1678885). While direct studies on this compound are limited, its structural similarity to nimbolide suggests a comparable mechanism of action. Nimbolide is known to modulate multiple signaling pathways implicated in cancer and inflammation, making robust target validation crucial for its development as a therapeutic agent.[1][2][3][4] This document outlines key molecular targets, compares genetic validation techniques, and provides detailed experimental protocols to aid researchers in designing and executing rigorous target validation studies.

Known Molecular Targets and Signaling Pathways of Nimbolide

Nimbolide, a key bioactive constituent of the neem tree (Azadirachta indica), has been shown to exert its anti-cancer and anti-inflammatory effects by modulating a variety of signaling pathways.[1][2][4] Understanding these pathways is the first step in designing effective target validation experiments for its derivative, this compound.

Key signaling pathways reported to be affected by nimbolide include:

  • NF-κB Signaling: Nimbolide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses, cell survival, and proliferation.[3]

  • PI3K/Akt Signaling: This pathway is crucial for cell growth, survival, and metabolism. Nimbolide can suppress the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2][3][4]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Nimbolide has been observed to modulate MAPK signaling.[1][2][3]

  • Wnt/β-catenin Signaling: Aberrant Wnt signaling is a hallmark of many cancers. Nimbolide has been found to inhibit this pathway, thereby suppressing tumor growth.[1][2][3]

The following diagram illustrates the key signaling pathways modulated by nimbolide, which are presumed to be the primary targets for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK Akt Akt PI3K->Akt Gene_Expression Target Gene Expression Akt->Gene_Expression MAPK->Gene_Expression IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc β-catenin β-catenin β-catenin_nuc β-catenin β-catenin->β-catenin_nuc NF-κB_nuc->Gene_Expression β-catenin_nuc->Gene_Expression This compound This compound This compound->PI3K This compound->Akt This compound->MAPK This compound->IKK This compound->β-catenin Wnt Wnt Signaling Wnt->β-catenin

Caption: Putative signaling pathways modulated by this compound.

Comparison of Genetic Target Validation Approaches

Genetic methods are powerful tools for validating the molecular targets of a compound by directly manipulating the expression of the putative target gene. The two most common and effective approaches are CRISPR/Cas9-mediated gene editing and siRNA/shRNA-mediated gene knockdown.

FeatureCRISPR/Cas9siRNA/shRNA
Mechanism Permanent gene knockout or modification at the DNA level.Transient or stable knockdown of gene expression at the mRNA level.
Effect Duration Permanent and heritable.Transient (siRNA) or long-term but not always permanent (shRNA).
Specificity High, but off-target effects can occur.Prone to off-target effects, requiring careful design and validation.
Efficiency Can achieve complete loss of function.Often results in incomplete knockdown, which can be advantageous for studying essential genes.
Throughput High-throughput screening is well-established.High-throughput screening is also well-established.
Rescue Experiments Challenging to perform true rescue experiments.Rescue experiments with mutated, siRNA-resistant cDNA are feasible.
Complexity Technically more complex to establish stable knockout cell lines.Relatively simpler to perform transient knockdown experiments.

Experimental Protocols for Target Validation

The following are generalized protocols for CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown to validate a putative molecular target of this compound.

CRISPR/Cas9-Mediated Gene Knockout

This workflow outlines the steps to generate a knockout cell line for a target gene and assess the impact on the efficacy of this compound.

G A 1. Design & Clone sgRNA B 2. Transfect Cells with Cas9 & sgRNA A->B C 3. Isolate & Expand Single Cell Clones B->C D 4. Validate Knockout (Sequencing & Western Blot) C->D E 5. Treat with This compound D->E F 6. Phenotypic Assay (e.g., Cell Viability) E->F G 7. Compare Response (WT vs. Knockout) F->G G A 1. Design & Synthesize siRNAs B 2. Transfect Cells with siRNA A->B C 3. Validate Knockdown (qPCR & Western Blot) B->C D 4. Treat with This compound C->D E 5. Phenotypic Assay (e.g., Apoptosis Assay) D->E F 6. Compare Response (Control vs. Knockdown) E->F

References

A Comparative Guide to the Synergistic Antifungal Potential of Limonoids with Known Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the synergistic antifungal effects of 1-Deacetylnimbolinin B with known antibiotics is not available. This guide will, therefore, serve as a framework for evaluating such potential synergies by using a closely related limonoid, Limonin (B1675406) , as a case study. The methodologies and data presentation formats provided are intended to guide future research in this area.

Limonoids, a class of highly oxygenated triterpenoid (B12794562) compounds found abundantly in citrus and Meliaceae family plants (like Neem), are gaining attention for their diverse biological activities, including antifungal properties.[1][2] The exploration of their synergistic effects with established antifungal drugs is a promising strategy to combat the rise of drug-resistant fungal pathogens.[3][4]

Case Study: Synergistic Antifungal Effects of Limonin

While data on this compound is absent, a 2021 study investigated the synergistic potential of Limonin, another prominent limonoid, with a nanoemulsion of eugenol (B1671780) against the plant-pathogenic fungus Penicillium italicum.[5] This study provides a valuable template for assessing the combined antifungal effects of such natural compounds.

Data Presentation: Limonin and Eugenol Nanoemulsion against P. italicum

The study evaluated the minimum inhibitory concentration (MIC) and the inhibition rate of a limonin-loaded eugenol nanoemulsion compared to a nanoemulsion without limonin. The results demonstrated that the inclusion of limonin enhanced the antifungal efficacy.[5]

FormulationMinimum Inhibitory Concentration (MIC)Inhibition Rate at MIC
Limonin-Free Eugenol NanoemulsionNot specified as more potentLower than combination
Limonin-Loaded Eugenol Nanoemulsion160 µg/mL59.21%
Data sourced from a study on the effects against Penicillium italicum.[5]
Experimental Protocol: Antifungal Activity Assessment

The methodology used provides a clear protocol for evaluating the antifungal activity of the prepared nanoemulsions.

  • Fungal Strain: Penicillium italicum was used as the test organism.

  • Inoculum Preparation: Conidia were harvested from potato dextrose agar (B569324) (PDA) plates and suspended in sterile distilled water containing 0.05% (v/v) Tween-80. The final conidial suspension was adjusted to a concentration of 1 × 10^7 conidia/mL.

  • Antifungal Assay:

    • The antifungal activity was assessed by measuring the inhibition of conidial germination and mycelial growth.

    • Different concentrations of the limonin-loaded eugenol nanoemulsion and a limonin-free control were prepared.

    • The fungal suspension was exposed to the nanoemulsions.

  • Data Analysis: The minimum inhibitory concentration (MIC) was determined as the lowest concentration that significantly inhibited fungal growth. The inhibition rate was calculated based on the reduction in mycelial growth or conidial germination compared to a control group. The integrity of the fungal cell membrane after treatment was also analyzed using scanning electron microscopy.[5]

Visualization: Experimental Workflow for Antifungal Nanoemulsion Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P_italicum P. italicum Culture Conidia_Susp Conidial Suspension (1x10^7 conidia/mL) P_italicum->Conidia_Susp Exposure Exposure of Conidia to Nanoemulsions (Various Concentrations) Conidia_Susp->Exposure Nano_L Limonin-Loaded Eugenol Nanoemulsion Nano_L->Exposure Nano_C Control Nanoemulsion (Limonin-Free) Nano_C->Exposure Incubation Incubation Exposure->Incubation MIC_Det MIC Determination Incubation->MIC_Det Inhib_Rate Inhibition Rate Calculation Incubation->Inhib_Rate SEM SEM Analysis of Cell Integrity Incubation->SEM

Caption: Workflow for evaluating the antifungal activity of Limonin-loaded nanoemulsions.

Standard Methodologies for Synergy Testing

To quantitatively assess whether the interaction between two compounds is synergistic, additive, or antagonistic, the checkerboard microdilution method is a widely accepted protocol. The results are often expressed as the Fractional Inhibitory Concentration Index (FICI).

Experimental Protocol: Checkerboard Assay
  • Preparation: A two-dimensional array of serial dilutions is created in a 96-well microtiter plate. Compound A (e.g., this compound) is diluted horizontally, and Compound B (e.g., a known antibiotic like Fluconazole) is diluted vertically.

  • Inoculation: Each well is inoculated with a standardized suspension of the target fungal pathogen (e.g., Candida albicans).

  • Incubation: The plate is incubated under appropriate conditions to allow fungal growth.

  • Analysis: After incubation, the wells are examined for turbidity to determine the MIC of each compound alone and in combination.

  • FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[4]

Visualization: Logic of the Checkerboard Assay

G cluster_plate 96-Well Plate cluster_calc Calculation & Interpretation A_alone [Drug A] Increasing -> MIC_A Determine MIC of A alone A_alone->MIC_A B_alone [Drug B] Increasing MIC_B Determine MIC of B alone B_alone->MIC_B Combo Combination of Drug A + Drug B MIC_Combo Determine MIC in combination Combo->MIC_Combo Control Growth Control FICI Calculate FICI MIC_A->FICI MIC_B->FICI MIC_Combo->FICI Result Synergy (≤0.5) Additive (>0.5 to ≤4) Antagonism (>4) FICI->Result

Caption: Logical flow from checkerboard assay setup to synergy interpretation.

Potential Mechanisms for Synergy

Understanding the mode of action of existing antifungal agents is crucial for hypothesizing potential synergistic interactions with novel compounds like this compound. Most antifungal drugs target structures unique to fungal cells, such as the cell wall or the synthesis of ergosterol, a key component of the fungal cell membrane.[6][7][8]

A novel compound could exhibit synergy through several mechanisms:

  • Inhibiting a compensatory pathway: If an antibiotic blocks one pathway, the fungus may upregulate another to survive. A synergistic compound could block this secondary pathway.

  • Enhancing drug uptake: The compound might increase the permeability of the fungal cell membrane, allowing more of the antibiotic to enter the cell.[9]

  • Inhibiting resistance mechanisms: The compound could block efflux pumps that fungi use to expel antifungal drugs.

  • Targeting different cellular structures: A compound that disrupts the fungal cell wall could enhance the efficacy of a drug that targets the cell membrane.[10]

Visualization: Major Antifungal Drug Targets

G cluster_cell Fungal Cell cluster_drugs Antifungal Drug Classes Membrane Cell Membrane (Ergosterol Synthesis) Wall Cell Wall (Glucan Synthesis) Nucleus Nucleus (DNA/RNA Synthesis) Azoles Azoles (e.g., Fluconazole) Azoles->Membrane Inhibit Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Membrane Bind to Ergosterol Echinocandins Echinocandins Echinocandins->Wall Inhibit Pyrimidines Antimetabolites (e.g., Flucytosine) Pyrimidines->Nucleus Inhibit

Caption: Simplified diagram of major antifungal drug classes and their cellular targets.

Conclusion and Future Directions

While the synergistic antifungal potential of this compound remains uninvestigated, the framework presented in this guide offers a clear path for future research. The study of Limonin demonstrates that limonoids are viable candidates for combination therapies.[5] Future studies should focus on screening this compound and other limonoids against a panel of clinically relevant fungi in combination with standard antifungal agents like fluconazole (B54011) and amphotericin B. By employing standardized methodologies such as the checkerboard assay, researchers can generate the robust, quantitative data needed to identify promising new synergistic pairings in the fight against fungal infections.

References

Comparative analysis of the insecticidal properties of 1-Deacetylnimbolinin B and other limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal properties of 1-Deacetylnimbolinin B and other notable limonoids. The information is compiled from various scientific sources to offer an objective overview supported by available experimental data and methodologies.

Introduction to Limonoids as Insecticides

Limonoids are a class of highly oxygenated tetranortriterpenoids predominantly found in plants of the Meliaceae and Rutaceae families. Many of these compounds exhibit a wide range of biological activities, including potent insecticidal, antifeedant, and growth-regulating effects. Their complex chemical structures and diverse modes of action have made them a subject of significant interest for the development of bio-rational pesticides.

This compound is a nimbolinin-type limonoid, a subgroup known for its insecticidal and antifeedant properties. This guide aims to place the activity of this compound in the context of other well-researched limonoids such as azadirachtin, nimbin (B191973), and salannin (B1681390).

Comparative Insecticidal and Antifeedant Activity

While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential activity based on studies of related nimbolinin-class limonoids and compare it with other key insecticidal limonoids. The following table summarizes the known activities of various limonoids against different insect species.

LimonoidClassInsect SpeciesActivity TypeEC50 / LC50 / AFC50Reference(s)
This compound NimbolininNot specified in searchesPresumed InsecticidalData not available in searches
NimbolideNimbolininSpodoptera frugiperdaInsecticidal93.33% mortality at 10000 ppm (6 days)[1]
AzadirachtinC-secoSpodoptera frugiperdaAntifeedantEC50 of 3 µg/cm²[2]
Schistocerca gregariaInsecticidalLC50 of 3.4% (72 hrs)[3]
NimbinNimbinSpodoptera littoralisAntifeedant & ToxicLess active than azadirachtin[4][5]
SalanninC-secoSpodoptera frugiperdaAntifeedantEC50 of 13 µg/cm²[2]
Mesendanin HTrichilinPieris rapaeAntifeedantAFC50 of 0.11 mM[6]
ToosendaninC-secoPieris rapaeAntifeedantPositive control, less active than Mesendanin H[6]
GeduninGeduninSpodoptera frugiperdaInsecticidalLC50 of 39.0 µg/mL (7 days)[7]
Methyl angolensateAngolensateSpodoptera lituraAntifeedantPFI of 65.3 at 1 μg/cm²[7]

Note: EC50 (Effective Concentration for 50% response), LC50 (Lethal Concentration for 50% mortality), AFC50 (Antifeedant Concentration for 50% effect), PFI (Percentage Feeding Index). The absence of specific data for this compound highlights a gap in the current research landscape and an opportunity for further investigation.

Experimental Protocols

The following is a detailed methodology for a standard insect bioassay used to determine the antifeedant activity of limonoids.

Leaf Disc No-Choice Antifeedant Bioassay

This method is widely used to evaluate the feeding deterrence of a compound against leaf-eating insects.

1. Insect Rearing:

  • The selected insect species (e.g., Spodoptera frugiperda larvae) are reared on an artificial diet in a controlled environment (e.g., 25±1°C, 65±5% relative humidity, 16:8 h light:dark photoperiod).

  • Third or fourth instar larvae are typically used for the bioassay as they are actively feeding.

2. Preparation of Test Solutions:

  • The test limonoid (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution.

  • A series of dilutions are prepared from the stock solution to obtain the desired test concentrations.

  • A control solution is prepared using only the solvent.

3. Leaf Disc Preparation:

  • Fresh, untreated leaves from the insect's host plant (e.g., cabbage or cotton) are collected.

  • Leaf discs of a uniform size (e.g., 2 cm diameter) are cut using a cork borer.

4. Treatment Application:

  • The leaf discs are individually dipped into the test solutions or the control solution for a standardized period (e.g., 10 seconds).

  • The treated leaf discs are then allowed to air dry completely to ensure the evaporation of the solvent.

5. Bioassay Setup:

  • A single treated leaf disc is placed in a Petri dish lined with moist filter paper to maintain humidity.

  • A single, pre-weighed larva is introduced into each Petri dish.

  • The Petri dishes are then placed in the controlled environment chamber.

6. Data Collection and Analysis:

  • After a set period (e.g., 24 or 48 hours), the larvae are removed, and the remaining leaf area of the disc is measured. This can be done using a leaf area meter or by scanning the disc and using image analysis software.

  • The amount of leaf area consumed is calculated by subtracting the remaining area from the initial area.

  • The Antifeedant Index (AFI) can be calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control group and T is the area consumed in the treatment group.

  • The EC50 value (the concentration that causes 50% feeding deterrence) can be determined by probit analysis of the concentration-response data.

Mechanism of Action: Interference with Endocrine Signaling

Limonoids, particularly those from the Meliaceae family, are known to disrupt the endocrine system of insects, primarily by interfering with the synthesis and release of the molting hormone, e-ecdysone. A key upstream regulator of ecdysone (B1671078) production is the Prothoracicotropic Hormone (PTTH). The following diagram illustrates the PTTH signaling pathway, a likely target for the disruptive effects of limonoids like this compound.

PTTH_Signaling_Pathway Prothoracicotropic Hormone (PTTH) Signaling Pathway in Insects PTTH Prothoracicotropic Hormone (PTTH) Torso Torso Receptor (Receptor Tyrosine Kinase) PTTH->Torso Binds to Ras Ras Torso->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Ecdysone_Synthesis Ecdysone Biosynthesis ERK->Ecdysone_Synthesis Stimulates Prothoracic_Gland Prothoracic Gland Cell Brain Brain Neurosecretory Cells Brain->PTTH Release Limonoid Limonoids (e.g., this compound) Limonoid->PTTH Inhibits Release Limonoid->Ecdysone_Synthesis Disrupts

Caption: PTTH signaling cascade leading to ecdysone synthesis and potential points of disruption by limonoids.

The disruption of this pathway can lead to a failure in molting, developmental abnormalities, and ultimately, the death of the insect.

Conclusion

This compound, as a member of the nimbolinin class of limonoids, is expected to possess significant insecticidal and antifeedant properties. While direct comparative data remains elusive, the broader family of limonoids demonstrates a clear potential for pest management applications. Their complex structures and mode of action, particularly the disruption of the insect endocrine system, make them promising candidates for the development of novel biopesticides. Further research is warranted to quantify the specific activity of this compound and to fully elucidate its mechanism of action, which could pave the way for its use in integrated pest management strategies.

References

Navigating the Maze of Fungal Resistance: A Comparative Guide to 1-Deacetylnimbolinin B and Existing Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant fungal infections necessitates a continuous search for novel antifungal agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. Among these, compounds derived from the neem tree (Azadirachta indica), have long been recognized for their medicinal properties. This guide focuses on 1-Deacetylnimbolinin B, a limonoid isolated from neem, and provides a framework for evaluating its potential role in combating fungal resistance.

Due to a lack of specific studies on the cross-resistance of fungal strains to this compound, this guide will provide a comparative overview of the known antifungal activity of related neem compounds and a detailed methodology for conducting future cross-resistance studies. This will enable researchers to systematically evaluate the potential of this compound against a panel of clinically relevant fungal pathogens and existing antifungal drugs.

Section 1: Antifungal Activity of Neem-Derived Compounds

While direct data on this compound is scarce, studies on other neem-derived compounds offer insights into their potential antifungal capabilities. Research has shown that extracts from neem leaves, containing a complex mixture of compounds, exhibit inhibitory effects against a range of human pathogenic fungi, including Aspergillus species and Candida albicans[1][2]. The efficacy of these extracts tends to increase with concentration[1].

Interestingly, one study isolated a related compound, nimonol, from a potent ethyl acetate (B1210297) extract of neem leaves. However, when tested in its purified form, nimonol did not exhibit any antifungal activity against the six fungal pathogens tested[1][3]. This suggests that the observed antifungal properties of the crude extract may arise from a synergistic interaction between multiple constituents, or that other compounds are the primary active agents.

This highlights a critical challenge in natural product drug discovery: the identification of the specific bioactive molecule(s) within a complex mixture. Further investigation is imperative to isolate this compound and assess its intrinsic antifungal activity.

Section 2: Understanding Fungal Resistance and the Potential for Cross-Resistance

Fungi have evolved sophisticated mechanisms to counteract the effects of antifungal drugs. A comprehensive understanding of these mechanisms is crucial for predicting and interpreting cross-resistance patterns.

Table 1: Common Antifungal Drug Classes and Their Mechanisms of Action and Resistance

Antifungal ClassMechanism of ActionCommon Mechanisms of Resistance
Azoles (e.g., Fluconazole, Itraconazole)Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane.[4][5]- Mutations in the ERG11 gene, leading to a modified target enzyme with reduced drug affinity.- Overexpression of the ERG11 gene.- Increased drug efflux through the activation of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters.[4]
Polyenes (e.g., Amphotericin B)Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately cell death.[5][6]- Alterations in the sterol composition of the cell membrane, reducing the ergosterol content.- Production of an altered ergosterol that has a lower affinity for the drug.
Echinocandins (e.g., Caspofungin, Micafungin)Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis.[5][7]- Mutations in the FKS genes, which encode the catalytic subunit of the β-(1,3)-D-glucan synthase enzyme.
Allylamines (e.g., Terbinafine)Inhibit the enzyme squalene (B77637) epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[5][6]- Mutations in the gene encoding squalene epoxidase.- Increased drug efflux.
Flucytosine Converted within the fungal cell to 5-fluorouracil, which inhibits DNA and RNA synthesis.[8]- Mutations in the enzymes involved in the uptake or metabolic conversion of the drug.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antifungal agents. For example, the overexpression of efflux pumps can lead to resistance to different classes of azoles[4]. Understanding the mechanism of action of a new compound like this compound is therefore paramount in predicting its potential cross-resistance profile. If its target is novel and not affected by existing resistance mechanisms, it could be a valuable therapeutic option against resistant strains.

Section 3: Experimental Protocols for Cross-Resistance Studies

To rigorously assess the cross-resistance profile of this compound, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.[9][10][11][12]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents.[13][14][15]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare standardized fungal inoculum (e.g., 0.5 McFarland standard) dilute Serially dilute this compound and comparator antifungals in 96-well microtiter plates start->dilute inoculate Inoculate each well with the standardized fungal suspension dilute->inoculate incubate Incubate plates at a controlled temperature (e.g., 35°C) for a specified duration (24-72 hours) inoculate->incubate read Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cross-Resistance Profiling

To investigate cross-resistance, a panel of fungal strains with known resistance mechanisms to existing antifungal drugs should be tested against this compound.

Table 2: Example Panel of Fungal Strains for Cross-Resistance Studies

Fungal SpeciesStrain TypeKnown Resistance MechanismComparator Antifungals
Candida albicansWild-type (Susceptible)-Fluconazole, Amphotericin B, Caspofungin
Candida albicansAzole-resistantERG11 mutation and/or CDR1/CDR2 overexpressionFluconazole, Amphotericin B, Caspofungin
Candida glabrataWild-type (Susceptible)-Fluconazole, Amphotericin B, Caspofungin
Candida glabrataEchinocandin-resistantFKS mutationFluconazole, Amphotericin B, Caspofungin
Aspergillus fumigatusWild-type (Susceptible)-Voriconazole, Amphotericin B
Aspergillus fumigatusAzole-resistantcyp51A mutationVoriconazole, Amphotericin B
Cryptococcus neoformansWild-type (Susceptible)-Fluconazole, Amphotericin B

Logical Framework for Assessing Cross-Resistance

Cross_Resistance_Logic cluster_testing Susceptibility Testing cluster_comparison Data Comparison cluster_interpretation Interpretation cluster_conclusion Conclusion mic_test Determine MIC of this compound against susceptible and resistant strains compare_mic Compare MIC values between susceptible and resistant strains mic_test->compare_mic decision Significant increase in MIC for resistant strains? compare_mic->decision cross_resistance Potential Cross-Resistance decision->cross_resistance Yes no_cross_resistance No Cross-Resistance (Novel Mechanism Possible) decision->no_cross_resistance No

Caption: Logical framework for evaluating potential cross-resistance.

Section 4: Future Directions and Conclusion

Future research should prioritize the following:

  • Isolation and Purification: Obtain a pure sample of this compound for in-depth biological evaluation.

  • In Vitro Antifungal Susceptibility Testing: Determine the MIC of this compound against a broad panel of clinically relevant fungal pathogens, including both wild-type and drug-resistant strains, following standardized protocols such as those from the CLSI.

  • Mechanism of Action Studies: Elucidate the molecular target and mechanism of action of this compound. This will be crucial in understanding its potential for cross-resistance.

  • In Vivo Efficacy Studies: Evaluate the therapeutic potential of this compound in animal models of fungal infections.

By systematically addressing these research questions, the scientific community can determine if this compound holds promise as a novel antifungal agent capable of circumventing existing resistance mechanisms. The path from natural product to clinical candidate is challenging, but the potential rewards in the fight against fungal infections are immense.

References

A Head-to-Head Comparison of Natural Antifungal Compounds: Evaluating Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, has intensified the search for novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antifungal leads. This guide provides a head-to-head comparison of various natural antifungal compounds, presenting available experimental data to facilitate informed research and development decisions.

1-Deacetylnimbolinin B: An Unexplored Candidate

Comparative Analysis of Natural Antifungal Compounds

In contrast to the limited information on this compound, a substantial body of research exists for other natural compounds. The following tables summarize the antifungal activity of several well-studied natural products against common fungal pathogens.

Table 1: Antifungal Activity (MIC in µg/mL) of Selected Natural Compounds against Candida albicans
CompoundMIC (µg/mL)Source / Compound Type
Gedunin 1.95 - 62.5Azadirachta indica (Neem) / Limonoid[5]
Curcumin 125.36 - 173.73Curcuma longa / Polyphenol[6]
Eugenol 50 - 100Syzygium aromaticum (Clove) / Phenylpropanoid[6]
Thymol 39Thymus vulgaris (Thyme) / Monoterpenoid Phenol[6]
Carvacrol (B1668589) -Origanum vulgare (Oregano) / Monoterpenoid Phenol[7]
Hinokitiol 8.21Cypress family / Monoterpenoid[1]
Berberine ≤ 279 (in combination)Various plants / Isoquinoline Alkaloid[8]
Pterostilbene ≤ 123 (in combination)Various plants / Stilbenoid[8]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Antifungal Activity (MIC in µg/mL) of Selected Natural Compounds against Aspergillus species
CompoundFungal SpeciesMIC (µg/mL)Source / Compound Type
Gedunin Aspergillus fumigatus15.6Azadirachta indica (Neem) / Limonoid[5]
Neem Extracts Aspergillus flavus, A. niger100% inhibition at 20% extractAzadirachta indica (Neem) / Plant Extract[9]
7-hydroxy-6-nitro-2H-1-benzopyran-2-one Aspergillus fumigatus, A. flavus16Coumarin Derivative[10]
Eugenol + Berberine Combination Aspergillus fumigatusSynergistic InhibitionCombination[8]

Mechanisms of Antifungal Action

Natural antifungal compounds employ a variety of mechanisms to inhibit fungal growth, often targeting different cellular structures and pathways than conventional antifungal drugs. This diversity in mechanisms is crucial for overcoming existing resistance patterns.

Common Fungal Targets and Mechanisms of Natural Compounds:
  • Cell Membrane Disruption: Many lipophilic compounds, such as terpenes and phenols, can intercalate into the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[11][12][13][14]

  • Cell Wall Synthesis Inhibition: Some natural products interfere with the synthesis of essential cell wall components like chitin (B13524) and β-(1,3)-D-glucan, compromising the structural integrity of the fungal cell.[5]

  • Ergosterol (B1671047) Biosynthesis Inhibition: Similar to azole antifungals, some natural compounds can inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a depleted and dysfunctional cell membrane.[11]

  • Mitochondrial Dysfunction: Certain compounds can target fungal mitochondria, inducing the production of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and inhibiting cellular respiration.[5]

  • Inhibition of Virulence Factors: Some natural products can inhibit key virulence factors such as biofilm formation and the yeast-to-hypha transition in pathogenic fungi like Candida albicans.[1][11]

  • Modulation of Signaling Pathways: Natural compounds can interfere with crucial fungal signaling pathways that regulate growth, stress responses, and pathogenicity, such as the TOR and MAPK pathways.[7][15]

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation and comparison of antifungal compounds. The following outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a natural product.

Workflow for Broth Microdilution MIC Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of natural compound prep_media Prepare RPMI-1640 broth serial_dilution Perform serial two-fold dilutions of compound in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) prep_media->serial_dilution add_inoculum Inoculate wells with fungal suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 24-48 hours add_inoculum->incubation read_mic Visually or spectrophotometrically determine MIC incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Method for Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeasts.[16][17]

  • Preparation of Antifungal Agent: Dissolve the natural compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 to 2.5 x 10³ CFU/mL.

  • Microdilution Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Fungal Signaling Pathways as Antifungal Targets

Targeting specific signaling pathways essential for fungal survival and virulence is a promising strategy for developing new antifungal drugs with high specificity.

Overview of Key Fungal Signaling Pathways

signaling_pathways mapk MAPK Pathway (HOG, CWI, Pheromone Response) stress Stress Response (Osmotic, Oxidative) mapk->stress morphogenesis Morphogenesis (Yeast-Hypha Transition) mapk->morphogenesis cell_wall Cell Wall Integrity mapk->cell_wall camp_pka cAMP-PKA Pathway camp_pka->morphogenesis virulence Virulence Factor Expression camp_pka->virulence calcineurin Calcium-Calcineurin Pathway calcineurin->stress drug_resistance Drug Resistance calcineurin->drug_resistance tor TOR Pathway tor->morphogenesis tor->cell_wall

Caption: Key fungal signaling pathways and their regulated cellular processes.

Several natural compounds have been shown to modulate these pathways. For instance, terpenoid phenols like carvacrol can induce calcium stress and inhibit the TOR pathway in fungi.[7] The disruption of these intricate signaling networks can lead to a potent antifungal effect.

Conclusion and Future Directions

While the antifungal potential of this compound remains to be elucidated, the broader landscape of natural products offers a rich pipeline for the discovery of novel antifungal agents. Compounds like gedunin, curcumin, and various terpenes have demonstrated significant in vitro activity against clinically relevant fungi. Their diverse mechanisms of action, often distinct from conventional drugs, make them attractive candidates for further development, either as standalone therapies or in combination with existing antifungals to combat resistance.

Future research should focus on:

  • Systematic screening of less-studied natural compounds , such as this compound, to uncover their potential bioactivities.

  • In-depth mechanistic studies to identify the specific molecular targets of promising natural antifungals.

  • Preclinical and clinical evaluation of the most potent compounds to assess their safety and efficacy in vivo.

  • Exploring synergistic combinations of natural products with existing antifungal drugs to enhance efficacy and overcome resistance.

By leveraging the chemical diversity of nature and employing rigorous scientific evaluation, the development of new and effective treatments for fungal infections can be significantly advanced.

References

A Comparative Guide to the Structure-Activity Relationship of Nimbolide Derivatives, Analogs of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and extensive research on the structure-activity relationship (SAR) of 1-Deacetylnimbolinin B derivatives is limited in publicly available scientific literature. This guide provides a comparative analysis of nimbolide (B1678885), a structurally similar limonoid, to infer potential SAR principles and biological activities relevant to this compound. Nimbolide, isolated from the neem tree (Azadirachta indica), is a well-studied compound with established anticancer and anti-inflammatory properties.[1][2][3][4] The structural similarities between the two compounds suggest that the biological activities and SAR of nimbolide derivatives can provide valuable insights for researchers focused on this compound.

Data Presentation: Cytotoxic Activity of Nimbolide and Its Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of nimbolide and some of its synthetic derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Nimbolide (1)A549 (Lung)1.48[5]
Nimbolide (1)MCF-7 (Breast)-[5]
Nimbolide (1)MDA-MB-231 (Breast)-[5]
Nimbolide (1)HCT15 (Colon)-[5]
NimbolideUWB1 (Ovarian)0.3[6]
Compound 2gVariousPotent Activity[1]
Compound 2hVariousPotent Activity[1]
Compound 2iVariousPotent Activity[1]
Compound 3aA549 (Lung)0.23[5]
Compound 63UWB1 (Ovarian)0.079 ± 0.01[6]
Compound 65UWB1 (Ovarian)0.05 ± 0.04[6]
Compound 43UWB1 (Ovarian)>10[6]

Note: The specific IC50 values for nimbolide against MCF-7, MDA-MB-231, and HCT15 cell lines were not explicitly provided in the referenced search result, though the study did evaluate its activity against these lines.[5] The derivatives 2g, 2h, and 2i were noted for their potent activity without specific IC50 values being listed in the abstract.[1]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., nimbolide derivatives) and a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

The anti-inflammatory potential of compounds can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells, such as macrophages.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a specified time to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory molecules (e.g., nitric oxide) in the cell culture supernatant are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or Griess assay (for nitric oxide).

  • Data Analysis: The inhibitory effect of the compounds on the production of these inflammatory markers is calculated and expressed as a percentage of inhibition compared to the stimulated, untreated control. IC50 values can be determined from dose-response curves.

Mandatory Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with nimbolide derivatives at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Experimental workflow for determining the cytotoxicity of nimbolide derivatives using the MTT assay.

Nimbolide_Signaling_Pathway cluster_upstream Upstream Signaling cluster_transcription_factor Transcription Factor Regulation cluster_cellular_effects Cellular Effects Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K Akt Akt Nimbolide->Akt MAPK MAPK (ERK1/2) Nimbolide->MAPK NFkB NF-κB Nimbolide->NFkB STAT3 STAT3 Nimbolide->STAT3 Apoptosis Apoptosis Nimbolide->Apoptosis PI3K->Akt Akt->NFkB MAPK->NFkB Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis NFkB->Angiogenesis

Caption: Simplified signaling pathway of nimbolide's anticancer and anti-inflammatory effects.

Structure-Activity Relationship Insights

Based on studies of nimbolide and its analogs, several structural features are crucial for its biological activity:

  • α,β-Unsaturated Ketone: The enone moiety in the A-ring of the nimbolide structure is considered a key pharmacophore.[6] This group can act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can lead to the inhibition of key signaling molecules.

  • Lactone Ring: The δ-lactone ring is also believed to be important for the cytotoxic activity of nimbolide.[6]

  • Modifications at C-28: Synthesis of derivatives with various substitutions at the 28th position has shown that it is a viable site for modification to enhance anticancer activity. For instance, the introduction of an alkyne linked moiety at this position has led to compounds with more potent activity against lung cancer cells compared to the parent nimbolide.[5]

  • Amide Derivatives: The synthesis of amide derivatives of nimbolide has also yielded compounds with potent cytotoxic activity, indicating that modifications to the side chain can significantly influence the biological profile.[1]

Mechanism of Action

Nimbolide exerts its anticancer and anti-inflammatory effects through the modulation of multiple signaling pathways.[2][3][4] It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest.[7][8][9] Key signaling pathways targeted by nimbolide include:

  • NF-κB Pathway: Nimbolide can inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation and cancer progression.[7][10] This inhibition leads to the downregulation of pro-inflammatory cytokines and proteins involved in cell survival.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Nimbolide has been found to suppress the PI3K/Akt signaling cascade, contributing to its pro-apoptotic effects.[7][8][9]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another important signaling route involved in cell proliferation and differentiation. Nimbolide can inhibit this pathway, further contributing to its anticancer activity.[7][9]

  • STAT3 Pathway: Nimbolide has been shown to abrogate STAT-3 signaling, which is implicated in inflammatory arthritis.[11]

By targeting these critical signaling networks, nimbolide and its derivatives can effectively inhibit cancer cell growth and suppress inflammatory responses. The development of novel derivatives of nimbolide, and by extension this compound, with improved potency and selectivity holds significant promise for future therapeutic applications.

References

Safety Operating Guide

Safe Disposal of 1-Deacetylnimbolinin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the proper and safe disposal of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid with cytotoxic properties.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Due to its cytotoxic nature, this compound and any materials contaminated with it must be handled as hazardous waste.[2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation or exposure.

Core Disposal Principles

The primary method for the disposal of cytotoxic waste is through a licensed Environmental Health and Safety (EHS) provider, typically involving high-temperature incineration.[3][4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5]

Key operational and disposal plans include:

  • Waste Segregation: Do not mix waste contaminated with this compound with other chemical waste streams.[6][5] It must be collected in dedicated, clearly labeled hazardous waste containers.[5]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and prominently display "Hazardous Waste" and "Cytotoxic" warnings.[2][5]

  • Professional Disposal: Arrange for disposal through your institution's EHS department or a certified hazardous waste disposal company.[5]

Step-by-Step Disposal Procedures

The following table outlines the step-by-step procedures for the disposal of different forms of this compound waste.

Waste TypeDisposal Procedure
Solid Waste 1. Carefully place all solid waste, including residual powder and contaminated items (e.g., weighing paper, gloves, pipette tips), into a designated, robust, and sealable hazardous waste container.[5] 2. Ensure the container is appropriately labeled as "Cytotoxic Waste" and includes the chemical name.
Liquid Waste 1. Pour liquid waste containing this compound into a dedicated, compatible, and clearly labeled hazardous waste container.[5] 2. Do not overfill the container; a general guideline is to fill to no more than 80% capacity.[5] 3. For trace amounts on laboratory glassware, rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous liquid waste.[5]
Contaminated Sharps 1. Dispose of any sharps (e.g., needles, scalpel blades) contaminated with this compound in a rigid, puncture-resistant sharps container that is clearly labeled for cytotoxic waste. 2. These containers are often color-coded, typically with purple or red lids, to signify cytotoxic contents.[4]

Storage and Collection

Store sealed hazardous waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials. This designated storage area should be clearly marked as a hazardous waste accumulation site.[5] Contact your institution's EHS department to schedule a pickup for the waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Final Disposal Protocol A Generation of This compound Waste B Is the waste contaminated with this compound? A->B C Solid Waste B->C Yes, Solid D Liquid Waste B->D Yes, Liquid E Sharps Waste B->E Yes, Sharps L Dispose as Non-Hazardous Waste B->L No F Place in Labeled Cytotoxic Solid Waste Container C->F G Place in Labeled Cytotoxic Liquid Waste Container D->G H Place in Labeled Cytotoxic Sharps Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Contact EHS for Professional Disposal I->J K Incineration by Licensed Vendor J->K

Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for laboratory professionals working with 1-Deacetylnimbolinin B. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound, thereby minimizing risk and promoting a secure research environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and recognizing its likely cytotoxic potential as a natural product, it is imperative to handle this compound with the utmost caution, adhering to protocols for highly potent or cytotoxic substances. The following guidelines are based on best practices for managing such materials.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment. Given the powdered nature of the compound and its potential toxicity, a comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, or ingestion.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Disposable GlovesPowder-free nitrile or neoprene gloves meeting ASTM D6978 standards. Double gloving is recommended.[2]Prevents skin contact and absorption. Double gloving provides an additional barrier.
Body Protection Laboratory Coat/GownDisposable, low-permeability fabric with long sleeves and tight-fitting cuffs. Back-fastening is preferred.[2]Protects skin and personal clothing from contamination.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a full-face shield.[1][2]Protects against splashes, aerosols, and airborne particles.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used, especially when handling the powder outside of a containment hood.[1]Prevents inhalation of airborne powder particles.
Foot Protection Closed-toe shoesSturdy, non-perforated shoes that cover the entire foot.Protects against spills and dropped objects.
II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a controlled environment.

1. Preparation and Weighing:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control the release of airborne particles.[3]

  • Weighing: Use an enclosed balance or a balance placed within a containment hood.[4] Weighing boats are recommended to minimize spillage.[4]

  • Handling Powder: Avoid pouring the powder directly from the bottle.[4] Use small, dedicated spatulas to transfer the powder.[4] Keep the container closed as much as possible.[4]

2. Dissolving the Compound:

  • In a Fume Hood: All procedures involving the dissolution of this compound should be performed inside a chemical fume hood.

  • Solvent Addition: Add the solvent slowly to the powder to avoid splashing.

  • Bench Protection: Work over disposable, absorbent bench covers to contain any potential spills.[4]

3. General Laboratory Practices:

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

  • Avoid Contamination: Do not wear gloves outside of the designated handling area to prevent the contamination of common surfaces.[6]

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound and Associated Waste

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container in accordance with institutional and local regulations.
Contaminated Labware (e.g., weighing boats, pipette tips) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, gown) Remove carefully to avoid cross-contamination and place in a designated hazardous waste bag.
Spill Cleanup Materials All materials used to clean up a spill should be treated as hazardous waste and disposed of accordingly.
IV. Spill Management

In the event of a spill, prompt and safe cleanup is crucial.[7]

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the full complement of recommended PPE, including respiratory protection.[1]

  • Containment: For a powder spill, gently cover with damp absorbent material to avoid making the powder airborne. For a liquid spill, use an appropriate chemical spill kit to absorb the material.

  • Cleanup: Carefully collect all contaminated materials and place them in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.

  • Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.

Experimental Workflow for Handling this compound

G prep Preparation (Don full PPE) weigh Weighing (In containment hood) prep->weigh Proceed with caution dissolve Dissolution (In fume hood) weigh->dissolve Transfer carefully experiment Experimental Use dissolve->experiment cleanup Post-Experiment Cleanup (Decontaminate surfaces) experiment->cleanup Upon completion spill Spill Management experiment->spill disposal Waste Disposal (Segregate hazardous waste) cleanup->disposal spill->cleanup After containment

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.